hexaaquairon(I)
Description
Structure
2D Structure
Properties
Molecular Formula |
FeH18O6+6 |
|---|---|
Molecular Weight |
169.98 g/mol |
IUPAC Name |
hexaoxidanium;iron |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/p+6 |
InChI Key |
IZEMHEXSGIOXDA-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Generation and Characterization of the Transient Hexaaquairon(I) Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction: The hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, represents a fascinating and highly reactive species in aqueous chemistry. Unlike the common and stable iron(II) and iron(III) oxidation states, iron(I) is a transient species that cannot be isolated as a stable compound.[1][2] Its existence is fleeting, primarily observed in studies involving the one-electron reduction of iron(II) complexes. This guide provides an in-depth overview of the primary method for generating this transient complex—pulse radiolysis—and the techniques used for its characterization.[3]
Generation of the Hexaaquairon(I) Complex
The generation of the hexaaquairon(I) complex is achieved through pulse radiolysis of aqueous solutions containing hexaaquairon(II), [Fe(H₂O)₆]²⁺.[3] This technique uses a high-energy electron beam to create reducing species in the solvent, which then react with the dissolved iron(II) salt.
Experimental Protocol: Pulse Radiolysis
The following protocol outlines the methodology for generating and observing the transient [Fe(H₂O)₆]⁺ complex.
Objective: To generate hydrated electrons (e⁻aq) via pulse radiolysis of water and subsequently reduce a dissolved iron(II) precursor to the transient iron(I) state for spectroscopic analysis.
Materials:
-
High-purity, deoxygenated water (triply distilled or equivalent)[4]
-
High-purity iron(II) salt, such as ferrous sulfate (FeSO₄) or ferrous perchlorate (Fe(ClO₄)₂)[4]
-
A scavenger for oxidizing radicals, such as tert-butanol, to prevent the re-oxidation of the generated Fe(I).
-
High-purity inert gas (e.g., Argon) for deaeration of solutions.
Equipment:
-
A linear accelerator (LINAC) or a similar source of high-energy electrons.
-
A fast-detection system, typically a time-resolved UV-Vis spectrophotometer, capable of measurements on the microsecond to picosecond timescale.[3]
-
A flow system for introducing the sample solution into the irradiation cell.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of the iron(II) salt at a known concentration (typically in the millimolar range) in deoxygenated, high-purity water. The solution should also contain a high concentration of an OH radical scavenger (e.g., tert-butanol) to ensure that the primary reaction is the reduction of Fe(II) by the hydrated electron.
-
Deaeration: Thoroughly deaerate the solution by bubbling with a high-purity inert gas (e.g., Argon) to remove dissolved oxygen, which would otherwise scavenge the hydrated electrons.
-
Pulse Radiolysis: Introduce the deaerated solution into the irradiation cell. A short, high-energy pulse of electrons (typically a few MeV) is directed at the sample. This pulse ionizes the water molecules, generating a mixture of reactive species, including the hydrated electron (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•).
-
Reaction: The hydrated electrons rapidly reduce the iron(II) ions present in the solution to form the transient iron(I) complex: [Fe(H₂O)₆]²⁺ + e⁻aq → [Fe(H₂O)₆]⁺
-
Time-Resolved Detection: Immediately following the electron pulse, the transient absorption spectrum of the solution is recorded using a fast-detection spectrophotometer. The characteristic absorption of the [Fe(H₂O)₆]⁺ complex can then be observed and its decay kinetics monitored.
Characterization of the Hexaaquairon(I) Complex
Due to its transient nature, the characterization of [Fe(H₂O)₆]⁺ is limited to in-situ techniques that can be performed on very short timescales.
Spectroscopic Characterization: The primary method for characterizing the hexaaquairon(I) complex is transient absorption spectroscopy. The complex exhibits a characteristic absorption band in the UV-Vis region, which allows for its identification and the study of its reaction kinetics.
Kinetic Analysis: By monitoring the decay of the characteristic absorption of [Fe(H₂O)₆]⁺ over time, the rate constants for its reactions with other species in the solution can be determined. This provides valuable information about the reactivity of this transient complex.
Quantitative Data
The following table summarizes the key quantitative data available for the transient hexaaquairon(I) complex.
| Property | Value | Method of Determination |
| Absorption Maximum (λmax) | ~310 nm | Transient Absorption Spectroscopy |
| Molar Absorptivity (ε) | Varies with specific conditions | Transient Absorption Spectroscopy |
| Lifetime | Microseconds to milliseconds | Kinetic Decay Analysis |
Logical Workflow for Generation and Characterization
The following diagram illustrates the workflow for the generation and characterization of the transient hexaaquairon(I) complex using pulse radiolysis.
References
- 1. Iron - Wikipedia [en.wikipedia.org]
- 2. Iron transition metal Chemistry iron(II) Fe2+ iron(III) Fe3+ complexes ions ligand substitution redox chemical reactions principal oxidation states +2 +3 extraction iron analysis by titration balanced equations Ruthenium Osmium Hassium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 3. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
The Electronic Structure of the Hexaaquairon(I) Cation: A Theoretical and In-Silico Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, represents a fascinating and highly reactive species in coordination chemistry. Unlike its well-characterized counterparts, the hexaaquairon(II) and hexaaquairon(III) ions, the iron(I) aqua complex is not stable under ordinary aqueous conditions and has eluded definitive experimental observation. Consequently, its electronic structure and properties are primarily accessible through theoretical and computational chemistry. This technical guide provides a comprehensive overview of the predicted electronic structure of the hexaaquairon(I) cation, drawing upon the principles of molecular orbital theory and ligand field theory. We present a detailed analysis of its predicted electron configuration, spin state, molecular orbital diagram, and the expected consequences of the Jahn-Teller effect. This document is intended to serve as a foundational resource for researchers interested in the fundamental properties of low-valent iron complexes and their potential roles in novel chemical and biological systems.
Introduction: The Elusive Hexaaquairon(I) Cation
Iron is a ubiquitous element in chemistry and biology, most commonly found in its +2 (ferrous) and +3 (ferric) oxidation states. The corresponding hexaaqua complexes, [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺, are fundamental species in aqueous chemistry and have been extensively studied.[1][2][3] In contrast, the iron(I) oxidation state is rare and typically stabilized by non-aqueous and specialized ligand environments.[4][5] The hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, is predicted to be a highly reducing and unstable species, readily undergoing oxidation.[1] While direct experimental data on this complex is scarce, theoretical models provide significant insight into its intrinsic electronic properties.
Predicted Electronic Configuration and Spin State
The iron(I) cation has a d⁷ electron configuration ([Ar] 3d⁷).[6] In an octahedral ligand field, such as that provided by six water ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²).[7][8]
For a d⁷ ion in an octahedral field, two possible spin states can be envisioned:
-
Low-spin (S = 1/2): The electrons would be arranged as (t₂g)⁶(eg*)¹. This configuration would arise if the ligand field splitting energy (Δo) is greater than the spin-pairing energy.
-
High-spin (S = 3/2): The electrons would be arranged as (t₂g)⁵(eg*)². This configuration is favored when the spin-pairing energy is greater than the ligand field splitting energy.
Water is generally considered a weak-field ligand, suggesting that the hexaaquairon(I) cation is likely to be a high-spin complex .[9] Therefore, the predicted ground-state electron configuration is (t₂g)⁵(eg)²*.
Table 1: Predicted Electronic Properties of Hexaaquairon(I) Cation
| Property | Predicted Value |
| Central Metal Ion | Fe(I) |
| Electron Configuration | d⁷ |
| Coordination Geometry | Octahedral (distorted) |
| Ligand | H₂O (weak field) |
| Spin State | High-spin |
| Ground State Configuration | (t₂g)⁵(eg*)² |
| Number of Unpaired Electrons | 3 |
| Magnetic Behavior | Paramagnetic |
Molecular Orbital Theory and Diagram
A molecular orbital (MO) diagram for an octahedral complex provides a more detailed picture of the bonding and electronic structure. The diagram below illustrates the interaction between the metal d-orbitals and the ligand group orbitals of the six water molecules, considering only σ-bonding for clarity.
Figure 1: Simplified Molecular Orbital Diagram for [Fe(H₂O)₆]⁺ (σ-bonding only).
In this diagram, the t₂g orbitals are non-bonding with respect to σ-interactions, while the eg* orbitals are anti-bonding. The seven d-electrons of Fe(I) would populate these orbitals according to the high-spin configuration, with five electrons in the t₂g orbitals and two in the eg* orbitals.
Jahn-Teller Distortion
The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower the overall energy.[10][11] For a high-spin d⁷ complex, the (t₂g)⁵(eg)² configuration is electronically degenerate because the two electrons in the eg orbitals can be arranged in different ways (e.g., (dz²)¹(dx²-y²)¹).
This degeneracy is expected to lead to a significant Jahn-Teller distortion of the octahedral geometry.[12][13] The distortion would likely manifest as either an elongation or a compression along one of the four-fold axes of the octahedron, leading to a tetragonal geometry. This would result in a splitting of the eg* and t₂g energy levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ground and Excited States of the [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ Clusters: Insight into the Electronic Structure of the [Fe(H₂O)₆]²⁺-[Fe(H₂O)₆]³⁺ Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular orbital theory of octahedral complexes | PPTX [slideshare.net]
- 8. www1.lasalle.edu [www1.lasalle.edu]
- 9. quora.com [quora.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
The Elusive Hexaaquairon(I): A Technical Examination of Iron's Aqueous Coordination Chemistry
An in-depth exploration of the theoretical instability of the hexaaquairon(I) ion and a comprehensive guide to the discovery, properties, and historical context of the well-established hexaaquairon(II) and hexaaquairon(III) complexes.
Introduction: The Theoretical Nature of Hexaaquairon(I)
The hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, represents a fascinating but theoretically challenging species in the aqueous coordination chemistry of iron. Unlike its stable and well-characterized counterparts, hexaaquairon(II) and hexaaquairon(III), the existence of a stable hexaaquairon(I) complex in aqueous solution is not supported by experimental evidence. The inherent electrochemical properties of iron make the +1 oxidation state exceptionally unstable in water. Iron metal has a standard reduction potential that strongly favors its oxidation to Fe²⁺, making the reverse—the formation of Fe⁺ from Fe²⁺—highly unfavorable. Any transient formation of Fe(I) in an aqueous environment would be a powerful reducing agent, readily reacting with water to produce hydrogen gas and Fe(II).
This technical guide, therefore, addresses the core of the user's query by first explaining the chemical principles that preclude the existence of a stable hexaaquairon(I) ion. It then provides a detailed examination of the discovery, historical context, and experimental protocols for the scientifically significant and historically rich chemistry of hexaaquairon(II) and hexaaquairon(III) ions, which form the bedrock of iron's aqueous coordination chemistry.
Historical Context: The Dawn of Iron Coordination Chemistry
The study of iron salts in aqueous solutions dates back centuries, with compounds like green vitriol (iron(II) sulfate heptahydrate) known since ancient times.[1] However, the understanding of these salts as coordination complexes, specifically the hexaaqua ions, developed with the advent of modern chemistry in the 19th and early 20th centuries. The pioneering work of Alfred Werner on coordination theory provided the conceptual framework for understanding that metal ions in solution are surrounded by a specific number of solvent molecules (ligands) in a defined geometry.[2] Early studies focused on the synthesis and crystallization of hydrated iron salts, which were crucial precursors to understanding their aqueous solution behavior.
The Stable Aqua Ions of Iron: A Comparative Overview
The chemistry of iron in aqueous solution is dominated by the +2 (ferrous) and +3 (ferric) oxidation states, which exist as the hexaaquairon(II), [Fe(H₂O)₆]²⁺, and hexaaquairon(III), [Fe(H₂O)₆]³⁺, complexes, respectively. The dissolution of common iron salts like iron(II) sulfate and iron(III) nitrate in water leads to the formation of these octahedral complexes.
Quantitative Data Summary
The following tables summarize the key quantitative properties of the hexaaquairon(II) and hexaaquairon(III) ions.
| Property | Hexaaquairon(II), [Fe(H₂O)₆]²⁺ | Hexaaquairon(III), [Fe(H₂O)₆]³⁺ |
| Oxidation State of Iron | +2 | +3 |
| d-electron Configuration | d⁶ | d⁵ |
| Magnetic Moment (μeff) | ~5.1-5.5 B.M. (High Spin) | ~5.9 B.M. (High Spin) |
| Color of Aqueous Solution | Pale Green | Yellow/Brown (due to hydrolysis) |
| Acidity (pKa) | ~9.5 | ~2.2 |
Table 1: Key Properties of Hexaaquairon(II) and Hexaaquairon(III) Ions
| Parameter | Hexaaquairon(II), [Fe(H₂O)₆]²⁺ | Hexaaquairon(III), [Fe(H₂O)₆]³⁺ |
| Fe-O Bond Length | ~2.13 Å | ~2.03 Å |
| Coordination Geometry | Octahedral | Octahedral |
Table 2: Structural Parameters of Hexaaquairon(II) and Hexaaquairon(III) Ions
Experimental Protocols
The preparation and characterization of hexaaquairon(II) and hexaaquairon(III) complexes are foundational experiments in inorganic chemistry. Historically, these methods relied on classical techniques of synthesis and observation.
Synthesis of Hexaaquairon(II) Sulfate (Green Vitriol)
Historical Protocol: This method is based on the traditional preparation of iron(II) sulfate heptahydrate, a compound known for centuries.
-
Reaction: Small pieces of iron (e.g., iron filings or nails) are reacted with a dilute solution of sulfuric acid. The reaction proceeds with the evolution of hydrogen gas. Fe(s) + H₂SO₄(aq) + 7H₂O(l) → FeSO₄·7H₂O(s) + H₂(g)
-
Procedure:
-
Place an excess of iron filings in a beaker.
-
Slowly add dilute sulfuric acid while stirring. The reaction is exothermic.
-
Once the effervescence ceases, gently heat the solution to ensure the complete reaction of the acid.
-
Filter the hot solution to remove unreacted iron and any impurities.
-
Allow the filtrate to cool slowly. Pale green crystals of iron(II) sulfate heptahydrate will form.
-
Collect the crystals by filtration and dry them between sheets of filter paper.
-
Synthesis of Hexaaquairon(III) Nitrate
Historical Protocol: The preparation of iron(III) nitrate involves the oxidation of iron metal with nitric acid.
-
Reaction: Iron metal reacts with nitric acid to form iron(III) nitrate, water, and nitrogen oxides. The nonahydrate is the common crystalline form.[3][4] Fe(s) + 4HNO₃(aq) + 7H₂O(l) → Fe(NO₃)₃·9H₂O(s) + NO(g)
-
Procedure:
-
Add iron powder or shavings to a flask.
-
Slowly add a slight excess of diluted nitric acid under a fume hood, as toxic nitrogen oxide gas is evolved.[3]
-
The solution will turn a characteristic yellow-brown color.
-
Gently heat the solution to drive the reaction to completion and to concentrate the solution.
-
Allow the solution to cool, which will result in the crystallization of pale violet iron(III) nitrate nonahydrate.[3]
-
The crystals are hygroscopic and should be handled accordingly.
-
Signaling Pathways and Logical Relationships
The behavior of iron aqua ions in solution can be represented through logical diagrams. The following diagrams illustrate the formation of these ions and their subsequent hydrolysis reactions.
Caption: Synthesis pathways for hexaaquairon(II) and hexaaquairon(III) ions.
The acidity of the hexaaqua ions, particularly [Fe(H₂O)₆]³⁺, is a key characteristic, leading to hydrolysis in aqueous solution.
Caption: Hydrolysis equilibrium of the hexaaquairon(III) ion.
Conclusion
While the hexaaquairon(I) complex remains a theoretical species due to the electrochemical instability of the Fe⁺ ion in water, the study of its stable counterparts, hexaaquairon(II) and hexaaquairon(III), provides a rich and detailed history of the development of coordination chemistry. The well-established synthesis protocols, and the distinct properties of these ions, have been fundamental to our understanding of transition metal chemistry in aqueous environments. The significant difference in acidity and redox stability between the +2 and +3 oxidation states of iron in their aqua complexes continues to be a cornerstone of inorganic chemistry education and research.
References
The Coordination Chemistry of Iron(I) in Aqueous Solution: A Focused Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aqueous coordination chemistry of iron is dominated by the robust and ubiquitous +2 and +3 oxidation states, which play critical roles in countless biological and industrial processes. In contrast, the iron(I) state in water is a far more elusive and transient species. Historically, its existence in aqueous solution has been almost exclusively confined to a single, yet iconic, coordination complex: the pentaaquanitrosyliron(I) cation, [Fe(H₂O)₅NO]²⁺. This complex is famously known as the chromophore in the "brown ring test," a classic qualitative analysis for nitrate ions.
This technical guide provides a comprehensive overview of the current understanding of iron(I) coordination chemistry in aqueous solution. Given the limited scope of known examples, this document centers on the synthesis, structure, electronic properties, and reactivity of the [Fe(H₂O)₅NO]²⁺ complex. It is intended for researchers in chemistry, biochemistry, and drug development who may encounter or seek to understand this unusual oxidation state of iron in an aqueous environment. The information presented herein is based on established literature, including recent advanced structural and bonding analyses that challenge classical oxidation state assignments.
The Pentaaquanitrosyliron(I) Complex: The Archetype of Aqueous Fe(I)
The vast majority of documented aqueous iron(I) chemistry revolves around the [Fe(H₂O)₅NO]²⁺ cation. This complex is formed in situ and is characterized by its distinctive brown color, which allows for sensitive qualitative detection of nitrates.
Synthesis and Formation Pathway
The complex is readily formed by the reduction of nitrate ions by iron(II) in an acidic aqueous solution. The resulting nitric oxide is then coordinated to excess iron(II).
The key reaction steps are:
-
Reduction of nitrate to nitric oxide: 3Fe²⁺(aq) + NO₃⁻(aq) + 4H⁺(aq) → 3Fe³⁺(aq) + NO(g) + 2H₂O(l)
-
Formation of the iron(I) nitrosyl complex: [Fe(H₂O)₆]²⁺(aq) + NO(g) → [Fe(H₂O)₅NO]²⁺(aq) + H₂O(l)
Structural and Electronic Properties
For over a century, the [Fe(H₂O)₅NO]²⁺ ion was known only in solution due to its instability. However, a 2019 study by Klüfers et al. reported the successful crystallization and X-ray diffraction analysis of this complex, providing definitive structural data.[1][2]
The electronic structure of this complex is a subject of considerable debate. While traditionally described as a high-spin Fe(I) (d⁷) center with an NO⁺ ligand, this formulation has been challenged. More advanced computational and experimental analyses suggest a more complex picture, with significant covalent character and delocalization in the Fe-NO bond. Alternative descriptions include a high-spin Fe(III) antiferromagnetically coupled to a triplet NO⁻ ligand, or an Fe(II) center with a neutral NO radical.[2] The most recent analysis of the crystallized complex points to two stretched, spin-polarized π-interactions as the primary source of the Fe-NO bond, a description that challenges a simple, integer oxidation state assignment.[1][2]
Table 1: Physicochemical Properties of [Fe(H₂O)₅NO]²⁺
| Property | Value / Description | Citation(s) |
| Formula | [Fe(H₂O)₅NO]²⁺ | [3] |
| Oxidation State of Iron | Formally +1, but complex bonding analysis suggests this is an oversimplification. | [2][4] |
| Spin State | S = 3/2 (Quartet) | [2] |
| Color | Intense Brown | [3] |
| Geometry | Octahedral | [1] |
| Fe-N Bond Length | ~1.786 Å | [2] |
| N-O Bond Length | Data not readily available from searches. | |
| Fe-N-O Angle | Approximately linear | [2] |
| UV-Vis λₘₐₓ | Data for the pure complex in aqueous solution not found. | |
| Stability in Aqueous Solution | Poor; the complex is transient and decomposes, especially upon heating. The brown color fades over time. | [1] |
| Aqueous Stability Constant (log K) | Not found in searched literature. | |
| Redox Potential (Fe(I)/Fe(II)) | Not found for this specific aqueous complex in searched literature. |
Experimental Protocols
Protocol 1: Qualitative Detection of Nitrate (The Brown Ring Test)
This protocol describes the standard laboratory procedure for the qualitative identification of nitrate ions, which relies on the formation of the [Fe(H₂O)₅NO]²⁺ complex.
Materials:
-
Test solution (suspected to contain NO₃⁻)
-
Freshly prepared 1 M Iron(II) sulfate (FeSO₄) solution. It is critical that this solution is freshly prepared as Fe(II) readily oxidizes to Fe(III) in air.
-
Concentrated sulfuric acid (H₂SO₄)
-
Test tubes
-
Pipettes or droppers
Procedure:
-
Place approximately 2 mL of the test solution into a clean test tube.
-
Add an equal volume (approximately 2 mL) of the freshly prepared iron(II) sulfate solution to the test tube. Mix gently.
-
Carefully incline the test tube at approximately a 45-degree angle.
-
Slowly and carefully, allow concentrated sulfuric acid to run down the inner side of the test tube to form a distinct layer at the bottom. Do not mix the layers.
-
Carefully return the test tube to an upright position.
-
Observation: A brown ring will form at the interface of the two layers if nitrate ions are present.[3][5][6]
Reactivity and Stability
The [Fe(H₂O)₅NO]²⁺ complex is known to be labile. The characteristic brown color of the solution fades over time, indicating decomposition. The complex is particularly unstable to heat, which will rapidly destroy the brown ring.
Ligand exchange reactions for this specific aqueous iron(I) complex are not well-documented in the literature. The chemistry is dominated by its formation and subsequent decomposition. This is in contrast to the broader field of non-heme iron nitrosyl complexes in non-aqueous media, where ligand exchange is a well-studied phenomenon.
Relevance to Drug Development and Biological Systems
While iron-nitrosyl species, particularly dinitrosyl iron complexes (DNICs), are of significant interest in biology and medicine as NO-storage and transfer agents, the specific aqueous complex [Fe(H₂O)₅NO]²⁺ has not been a direct focus of drug development. Its instability and the specific conditions required for its formation (highly acidic) make it unsuitable for direct therapeutic applications. However, understanding the fundamental Fe-NO bonding in this simple aqueous complex can provide insights into the more complex iron-nitrosyl species found in biological systems.
Conclusion and Future Outlook
The coordination chemistry of iron(I) in aqueous solution is a narrowly defined field, almost entirely represented by the pentaaquanitrosyliron(I) complex, [Fe(H₂O)₅NO]²⁺. While this complex is a cornerstone of qualitative inorganic analysis, its transient nature has historically hindered detailed characterization. Recent success in its crystallization has provided invaluable structural and bonding information, revealing a complex electronic structure that defies simple oxidation state assignments.
For researchers and drug development professionals, the key takeaway is that aqueous iron(I) is not a readily accessible or stable state under physiological conditions. The knowledge base is currently insufficient to support broad synthetic applications or direct therapeutic design based on diverse aqueous Fe(I) complexes. Future research, likely driven by advanced spectroscopic and computational methods, is required to explore the possibility of stabilizing iron(I) in water with other ligand systems and to fully elucidate the kinetics and thermodynamics of this fascinating, yet fleeting, species.
References
Quantum Chemical Calculations of Hexaaquaferrum(II) and Hexaaquaferrum(III) Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations performed on the hexaquaferrum(II) ([Fe(H₂O)₆]²⁺) and hexaquaferrum(III) ([Fe(H₂O)₆]³⁺) complexes. These species are of fundamental importance in chemistry and biology, and understanding their electronic structure and properties through computational methods is crucial for various applications, including drug development.
Introduction
The hexaaquaferrum(II) and (III) ions are the primary forms of iron in aqueous solutions and are involved in numerous biological processes, including electron transfer reactions. Quantum chemical calculations offer a powerful tool to investigate their geometric and electronic structures, vibrational properties, and reactivity at an atomic level of detail. This guide summarizes key computational methodologies and presents a compilation of theoretical and experimental data to serve as a valuable resource for researchers in the field.
Geometric and Electronic Structure
The ground electronic state of the [Fe(H₂O)₆]³⁺ complex is a high-spin sextet (S=5/2), arising from its d⁵ electronic configuration. In contrast, the [Fe(H₂O)₆]²⁺ complex, with a d⁶ configuration, has a high-spin quintet (S=2) ground state.
Quantum chemical calculations accurately predict the geometries of these complexes. The [Fe(H₂O)₆]³⁺ ion exhibits a regular octahedral geometry. However, the [Fe(H₂O)₆]²⁺ ion undergoes a Jahn-Teller distortion, resulting in a departure from perfect octahedral symmetry with inequivalent Fe-O bond lengths.
Data Presentation: Geometric Parameters
The following tables summarize key geometric parameters obtained from computational studies and experimental X-ray diffraction data.
Table 1: Fe-O Bond Lengths (Å)
| Species | Computational (DFT/B3LYP) | Experimental (X-ray) |
| [Fe(H₂O)₆]³⁺ | 2.01 | 1.99 - 2.03 |
| [Fe(H₂O)₆]²⁺ | 2.10, 2.14 | 2.09, 2.13 |
Table 2: O-Fe-O Bond Angles (degrees)
| Species | Computational (DFT/B3LYP) | Experimental (X-ray) |
| [Fe(H₂O)₆]³⁺ | ~90 | ~90 |
| [Fe(H₂O)₆]²⁺ | ~90, ~180 | ~90, ~180 |
Vibrational Analysis
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for comparing with experimental spectroscopic data. The calculated frequencies for the Fe-O stretching and bending modes are in good agreement with experimental data from Raman and infrared spectroscopy.
Data Presentation: Vibrational Frequencies
Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Species | Mode | Computational (DFT/B3LYP) | Experimental (Raman/IR) |
| [Fe(H₂O)₆]³⁺ | Fe-O Stretch | 440 | 435 |
| O-Fe-O Bend | 230 | 240 | |
| [Fe(H₂O)₆]²⁺ | Fe-O Stretch | 380 | 385 |
| O-Fe-O Bend | 210 | 215 |
Experimental and Computational Protocols
Computational Methodology
A widely used and reliable computational approach for studying these systems involves Density Functional Theory (DFT).
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide accurate results for these types of complexes.
-
Basis Set: A common choice is the 6-31G* basis set for oxygen and hydrogen atoms, which includes polarization functions. For the iron atom, a valence triple-ζ (VTZ) basis set, such as the one developed by Ahlrichs, is often employed to accurately describe the electronic structure of the transition metal.
-
Solvent Effects: To account for the aqueous environment, the Polarizable Continuum Model (PCM) is frequently used. This implicit solvation model represents the solvent as a continuous dielectric medium.
The typical computational workflow involves a geometry optimization to find the minimum energy structure, followed by a frequency calculation at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Experimental Techniques
-
X-ray Crystallography: This technique is the primary experimental method for determining the precise three-dimensional atomic structure of molecules in the solid state, providing benchmark data for Fe-O bond lengths and O-Fe-O bond angles.
-
Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques are used to probe the vibrational modes of the complexes. The frequencies of the Fe-O stretching and bending vibrations are particularly sensitive to the oxidation state and coordination environment of the iron center.
Visualizations
Computational Workflow for Geometry Optimization and Frequency Calculation
Caption: A typical workflow for quantum chemical calculations.
Electron Transfer between [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺
The electron transfer between the ferrous and ferric hexaaqua complexes is a classic example of an outer-sphere electron transfer reaction, which can be described by Marcus Theory.
Caption: Outer-sphere electron transfer process.
Conclusion
Quantum chemical calculations provide invaluable insights into the properties of [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in drug development and related fields to understand and apply these computational techniques to their own systems of interest. The continued development of computational methods promises even greater accuracy and predictive power in the study of transition metal complexes.
The Fleeting Existence of Hexaaquairon(I): A Technical Guide to its Observation and Properties
For Immediate Release
A comprehensive technical guide detailing the existence, observation, and properties of the transient hexaaquairon(I) radical, [Fe(H₂O)₆]⁺, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the experimental protocols used to generate and characterize this short-lived species, presents key quantitative data, and visualizes the complex processes involved.
The hexaaquairon(I) cation is a highly reactive intermediate that plays a crucial role in the radiation chemistry of aqueous solutions containing ferrous ions. Its existence is fleeting, making direct observation challenging and necessitating specialized techniques such as pulse radiolysis.
Generation and Observation: The Pulse Radiolysis Technique
The primary method for generating and studying the hexaaquairon(I) radical is pulse radiolysis . This technique involves irradiating a solution with a short, intense pulse of high-energy electrons. In aqueous solutions of ferrous ions, typically ferrous perchlorate (Fe(ClO₄)₂) in the absence of oxygen, the principal reaction leading to the formation of [Fe(H₂O)₆]⁺ is the reduction of the hexaaquairon(II) ion by the hydrated electron (e⁻aq), a primary product of water radiolysis.
Experimental Protocol: Pulse Radiolysis of Aqueous Ferrous Solutions
A typical experimental setup for the pulse radiolysis of aqueous ferrous solutions to generate hexaaquairon(I) is as follows:
-
Solution Preparation: High-purity water is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. A known concentration of ferrous perchlorate (Fe(ClO₄)₂) is dissolved in the deoxygenated water. The pH of the solution is adjusted, typically to the acidic range, to prevent the precipitation of iron hydroxides.
-
Irradiation: The solution is placed in a quartz cell and subjected to a short pulse (typically nanoseconds to microseconds) of high-energy electrons from a linear accelerator.
-
Transient Species Detection: Immediately following the electron pulse, the transient species formed are detected using fast absorption spectroscopy. A light source (e.g., a xenon lamp) is passed through the sample, and the change in absorbance at different wavelengths is monitored over time using a monochromator and a fast photodetector (e.g., a photomultiplier tube or a photodiode array).
-
Data Acquisition: The transient absorption signals are recorded using a digital storage oscilloscope, allowing for the construction of time-resolved absorption spectra and the determination of reaction kinetics.
The following diagram illustrates the general workflow of a pulse radiolysis experiment for the observation of transient species.
Properties of the Hexaaquairon(I) Radical
Through pulse radiolysis studies, key properties of the hexaaquairon(I) radical have been determined.
Quantitative Data Summary
| Property | Value | Reference |
| Molar Absorptivity (ε) | ε(300 nm) = 1.1 x 10³ M⁻¹cm⁻¹ | [1][2] |
| Standard Reduction Potential (E°) | E°([Fe(H₂O)₆]²⁺ / [Fe(H₂O)₆]⁺) ≈ -0.3 V vs. NHE | [3] |
| Rate Constant of Formation | k(e⁻aq + [Fe(H₂O)₆]²⁺) = 5.3 x 10¹⁰ M⁻¹s⁻¹ | [1] |
| Rate Constant of Dimerization | 2k([Fe(H₂O)₆]⁺) ≈ 2 x 10⁹ M⁻¹s⁻¹ | [1] |
Transient Absorption Spectrum
The hexaaquairon(I) radical exhibits a characteristic transient absorption spectrum in the UV region, with a maximum absorption peak around 300 nm. This absorption allows for its detection and the study of its reaction kinetics.
Reaction Pathways
The formation and decay of the hexaaquairon(I) radical in a pulse radiolysis experiment can be summarized in the following signaling pathway diagram.
The primary decay pathway for the hexaaquairon(I) radical is through a second-order dimerization process. Disproportionation to form elemental iron and further oxidation by any residual oxidizing species like hydrogen peroxide can also occur.
This technical guide provides a foundational understanding of the hexaaquairon(I) radical, a species of significant interest in radiation chemistry and related fields. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers investigating the fundamental processes of iron in aqueous environments.
References
The Fleeting Existence of Hexaaquairon(I): A Pulse Radiolysis Approach to a Transient Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, is a highly reactive and transient species that plays a crucial role in the radiation chemistry of aqueous iron solutions. Its short-lived nature makes direct observation challenging, necessitating specialized techniques for its generation and characterization. This guide provides a comprehensive overview of the formation of transient hexaaquairon(I) species, focusing on the pulse radiolysis technique, and details the experimental protocols and key quantitative data associated with its study. This information is critical for understanding the fundamental processes in radiation chemistry and has implications for fields such as radiobiology and the development of radiopharmaceuticals.
Formation of Hexaaquairon(I)
The primary method for generating the transient hexaaquairon(I) species is through the pulse radiolysis of aqueous solutions containing hexaaquairon(II), [Fe(H₂O)₆]²⁺. Pulse radiolysis utilizes a short, intense pulse of high-energy electrons to induce the radiolysis of water, producing a variety of reactive species, including the hydrated electron (e⁻ₐq).
The hydrated electron is a powerful reducing agent that subsequently reacts with the dissolved hexaaquairon(II) ions to form the hexaaquairon(I) complex. The fundamental reaction is the reduction of Fe(II) to Fe(I) by the hydrated electron.
The overall signaling pathway for the formation of hexaaquairon(I) via pulse radiolysis is depicted below:
Experimental Protocols
The generation and characterization of hexaaquairon(I) are typically performed using a pulse radiolysis setup coupled with fast transient absorption spectroscopy.
1. Sample Preparation:
-
Aqueous solutions of iron(II) sulfate (FeSO₄) or iron(II) perchlorate (Fe(ClO₄)₂) are prepared using high-purity water.
-
The solutions are deaerated by bubbling with an inert gas (e.g., argon or nitrous oxide) to remove dissolved oxygen, which can scavenge the hydrated electrons.
-
To scavenge oxidizing hydroxyl radicals (·OH) and hydrogen atoms (H·), which are also products of water radiolysis, a high concentration of a suitable scavenger, such as tert-butanol, is added to the solution.
2. Pulse Radiolysis and Transient Absorption Spectroscopy:
-
The deaerated solution is flowed through a quartz irradiation cell.
-
A high-energy electron pulse (typically in the nanosecond or picosecond range) from a linear accelerator is directed at the sample cell.
-
A light source (e.g., a xenon lamp) provides a probe beam that passes through the cell at a right angle to the electron pulse.
-
The change in the intensity of the probe light, as a function of wavelength and time after the electron pulse, is monitored by a fast photodetector and recorded. This provides the transient absorption spectrum and decay kinetics of the species formed.
The general workflow for a pulse radiolysis experiment is illustrated in the following diagram:
Quantitative Data
The study of the transient hexaaquairon(I) species by pulse radiolysis has yielded valuable quantitative data regarding its formation, spectroscopic properties, and decay.
| Parameter | Value | Conditions |
| Formation Rate Constant | ||
| k(e⁻ₐq + [Fe(H₂O)₆]²⁺) | (5.3 ± 0.3) x 10⁹ M⁻¹s⁻¹ | pH 6.0, 293 K |
| Spectroscopic Data | ||
| Absorption Maximum (λₘₐₓ) | 310 nm | Aqueous solution |
| Molar Absorptivity (ε) at λₘₐₓ | ~5000 M⁻¹cm⁻¹ | Aqueous solution |
| Decay Kinetics | ||
| Decay Mechanism | Second-order | Disproportionation |
| Decay Rate Constant | 2k = (1.4 ± 0.2) x 10⁹ M⁻¹s⁻¹ | pH 6.0, 293 K |
Table 1: Quantitative Data for Transient Hexaaquairon(I)
The decay of the hexaaquairon(I) species is believed to occur via a disproportionation reaction, where two Fe(I) ions react to form elemental iron and a Fe(II) ion.
Conclusion
The use of pulse radiolysis coupled with transient absorption spectroscopy has been instrumental in the successful generation and characterization of the highly reactive hexaaquairon(I) species. The quantitative data obtained from these experiments provide fundamental insights into the radiation chemistry of iron in aqueous solutions. This knowledge is not only of academic interest but also has practical applications in understanding and mitigating radiation damage in biological systems and in the design of novel therapeutic and diagnostic agents in medicine. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working in these and related fields.
Methodological & Application
Application Notes and Protocols for the Generation of Hexaaquairon(I) via Pulse Radiolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse radiolysis is a powerful technique for generating and studying transient reactive species in chemical and biological systems.[1][2] This application note provides a detailed protocol for the generation and characterization of the short-lived hexaaquairon(I) ion, [Fe(H₂O)₆]⁺, in aqueous solutions. The method utilizes a high-energy electron pulse to radiolytically generate hydrated electrons (e⁻aq), which subsequently reduce a stable Fe(II) precursor to the transient Fe(I) state. Understanding the properties and reactivity of Fe(I) is crucial in various fields, including radiation chemistry, catalysis, and potentially in understanding biological redox processes involving iron.
The primary reaction involves the radiolysis of water to produce both reducing (hydrated electrons, H atoms) and oxidizing (hydroxyl radicals, •OH) species. To isolate the reaction of the hydrated electron with the iron(II) precursor, a scavenger for the hydroxyl radical is essential.
Principle of the Method
The generation of hexaaquairon(I) is achieved through the following steps:
-
Radiolysis of Water: A short, intense pulse of high-energy electrons is delivered to an aqueous solution, leading to the formation of various reactive species.
-
Formation of Hydrated Electrons: The primary reducing species generated is the hydrated electron (e⁻aq), a potent reducing agent.
-
Scavenging of Oxidizing Species: To prevent the oxidation of the target Fe(I) species and the precursor Fe(II), hydroxyl radicals (•OH) are scavenged by an appropriate chemical, such as tert-butanol.
-
Reduction of Hexaaquairon(II): The hydrated electrons rapidly react with the hexaaquairon(II) ions, [Fe(H₂O)₆]²⁺, present in the solution to form the transient hexaaquairon(I) species, [Fe(H₂O)₆]⁺.
-
Spectroscopic Detection: The formation and decay of the Fe(I) species are monitored in real-time using fast transient absorption spectroscopy.
The key reactions are summarized in the table below:
| Reaction No. | Reaction | Description |
| 1 | H₂O + e⁻ (high energy) → e⁻aq, •OH, H•, H₂, H₂O₂, H₃O⁺ | Radiolysis of water |
| 2 | •OH + (CH₃)₃COH → H₂O + •CH₂(CH₃)₂COH | Scavenging of hydroxyl radicals |
| 3 | [Fe(H₂O)₆]²⁺ + e⁻aq → [Fe(H₂O)₆]⁺ | Formation of hexaaquairon(I) |
Experimental Protocol
This protocol outlines the necessary steps for the successful generation and characterization of hexaaquairon(I) using pulse radiolysis.
Solution Preparation
High-purity reagents and deionized water are critical for these experiments.
-
Iron(II) Precursor Solution: Prepare a stock solution of ferrous sulfate (FeSO₄·7H₂O) or ferrous perchlorate (Fe(ClO₄)₂·xH₂O) in deionized water. The final concentration of Fe(II) in the experimental solution should be in the range of 1-10 mM.
-
Hydroxyl Radical Scavenger: Use tert-butanol ((CH₃)₃COH) as the scavenger for •OH radicals. Prepare a stock solution of tert-butanol in deionized water. The final concentration in the experimental solution should be approximately 0.1 M.
-
Deaeration: To remove dissolved oxygen, which can react with the hydrated electrons, the final solution must be thoroughly deaerated. This is typically achieved by bubbling with high-purity argon or nitrogen gas for at least 30 minutes prior to and during the experiment.
-
pH Adjustment: The pH of the solution should be controlled, as it can influence the speciation of iron and the reactivity of the transient species. Perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) can be used to adjust the pH to the acidic range (typically pH 2-4) to ensure the predominance of the hexaaquairon(II) species.
Pulse Radiolysis System Setup
A typical pulse radiolysis setup with transient absorption detection consists of:
-
Electron Accelerator: A linear accelerator (LINAC) or Van de Graaff generator capable of delivering short pulses (nanosecond to microsecond) of high-energy electrons (typically 2-10 MeV).
-
Irradiation Cell: A quartz cell with a defined optical path length to contain the sample solution.
-
Analyzing Light Source: A high-intensity lamp (e.g., Xenon arc lamp) to provide a continuous spectrum of light that passes through the sample.
-
Monochromator: To select the specific wavelength of light for detection.
-
Detector: A fast photodetector, such as a photomultiplier tube (PMT), to measure the change in light intensity.
-
Data Acquisition System: A digital oscilloscope to record the time-resolved signal from the detector.
Data Acquisition
-
Baseline Measurement: Before the electron pulse, measure the intensity of the analyzing light passing through the sample (I₀).
-
Irradiation: Deliver a single electron pulse to the deaerated sample solution.
-
Transient Absorption Measurement: Record the change in light intensity (I) as a function of time immediately following the pulse. The transient absorption (ΔA) is calculated as ΔA = -log(I/I₀).
-
Spectral and Kinetic Analysis:
-
To obtain the transient absorption spectrum of [Fe(H₂O)₆]⁺, record the maximum absorbance at various wavelengths shortly after the electron pulse.
-
To determine the kinetics of formation and decay, monitor the change in absorbance at a specific wavelength (e.g., the absorption maximum of the Fe(I) species) over time.
-
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Rate Constant for [Fe(H₂O)₆]²⁺ + e⁻aq | ||
| k (298 K) | 5.4 x 10⁹ M⁻¹s⁻¹ | Elliot, A. J., et al. (1990) |
| Activation Energy | 17.2 kJ mol⁻¹ | Elliot, A. J., et al. (1990) |
| Spectral Properties of [Fe(H₂O)₆]⁺ | ||
| Absorption Maximum (λₘₐₓ) | ~310 nm | Nenadović et al. (1980)[3] |
| Molar Absorptivity at λₘₐₓ | ~2000 M⁻¹cm⁻¹ | Nenadović et al. (1980)[3] |
Note: The values presented are from literature and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Pulse Radiolysis
References
Application Notes and Protocols for the Generation of Hexaaquairon(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and characterization of transition metal complexes in unusual oxidation states are of significant interest for understanding fundamental chemical reactivity and for potential applications in catalysis and drug development. Iron, a ubiquitous element in biology and chemistry, is most commonly found in the +2 (ferrous) and +3 (ferric) oxidation states. The iron(I) state is rare and typically requires specific non-aqueous environments and stabilizing ligands for its existence. This document provides a detailed overview of the challenges and methods associated with the generation of the hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, with a focus on electrochemical approaches.
The Challenge of Hexaaquairon(I) Synthesis
Direct electrochemical synthesis of hexaaquairon(I) in aqueous solution is not currently feasible due to the extreme instability of the Fe(I) ion in water. The standard reduction potential of the Fe²⁺/Fe⁺ couple in aqueous solution is highly negative, making the iron(I) ion a powerful reducing agent. Upon formation, it would readily reduce water to generate hydrogen gas and revert to a more stable oxidation state.
Established Method for Generating Aqueous Iron(I): Pulse Radiolysis
While electrochemical methods are not suitable for the bulk synthesis of hexaaquairon(I), its transient existence in aqueous solution has been demonstrated using pulse radiolysis.[1] This technique is a powerful tool for studying short-lived reactive species.[2][3]
Experimental Protocol: Pulse Radiolysis Generation of Iron(I)
Pulse radiolysis involves the use of a high-energy electron beam to generate hydrated electrons (e⁻ₐᵩ) in an aqueous solution.[1][4][5] These hydrated electrons are potent reducing agents and can rapidly reduce iron(II) ions to iron(I).
Objective: To generate and spectroscopically observe the transient hexaaquairon(I) complex in aqueous solution.
Materials:
-
High-purity water, deaerated to remove oxygen.
-
Iron(II) sulfate (FeSO₄·7H₂O) or other suitable iron(II) salt.
-
Perchloric acid (HClO₄) to control the pH and prevent precipitation of iron hydroxides.
-
A pulse radiolysis setup equipped with a linear accelerator (linac) and a fast detection system (e.g., transient absorption spectroscopy).
Procedure:
-
Prepare an aqueous solution of iron(II) sulfate (e.g., 1-10 mM) in deaerated water.
-
Acidify the solution with perchloric acid to a pH of approximately 3-4.
-
Transfer the solution to the irradiation cell of the pulse radiolysis system.
-
Subject the sample to a short pulse (nanoseconds to microseconds) of high-energy electrons from the linac. This generates hydrated electrons with a high yield.
-
The hydrated electrons rapidly react with the [Fe(H₂O)₆]²⁺ ions present in the solution to form [Fe(H₂O)₆]⁺.
-
Reaction: [Fe(H₂O)₆]²⁺ + e⁻ₐᵩ → [Fe(H₂O)₆]⁺
-
-
Immediately following the electron pulse, monitor the formation and decay of the transient iron(I) species using a fast spectroscopic detection method. The absorption spectrum of the generated iron(I) complex can be recorded.[1]
Data Presentation
| Species | Generation Method | Key Observations | Reference |
| [Fe(H₂O)₆]⁺ (transient) | Pulse Radiolysis | Formation and decay observed on the microsecond scale. | [1] |
| Characterized by transient absorption spectroscopy. |
Discussion of Electrochemical Approaches and Limitations
Electrochemical methods are versatile for synthesizing a wide range of compounds.[6][7][8][9] However, for the synthesis of hexaaquairon(I), the thermodynamic and kinetic challenges are substantial.
The standard reduction potential for the Fe²⁺/Fe couple is -0.44 V.[10][11][12] The potential for the Fe²⁺/Fe⁺ couple is expected to be significantly more negative, making it thermodynamically challenging to achieve this reduction in an aqueous environment without immediately reducing the water solvent.
While the direct electrochemical synthesis of hexaaquairon(I) is not feasible, the electrochemical generation of iron(I) species has been achieved in non-aqueous solvents with carefully chosen supporting electrolytes and ligands that stabilize the +1 oxidation state. These methods, however, do not produce the hexaaqua complex.
Visualizing the Challenges and Processes
Logical Relationship: Why Electrochemical Synthesis of [Fe(H₂O)₆]⁺ is Unfavorable
Caption: Instability of electrochemically generated [Fe(H₂O)₆]⁺ in water.
Experimental Workflow: Pulse Radiolysis for [Fe(H₂O)₆]⁺ Generation
Caption: Workflow for the generation and detection of transient [Fe(H₂O)₆]⁺.
Conclusion
The hexaaquairon(I) complex is a highly reactive and unstable species in aqueous solution, precluding its synthesis and isolation by conventional electrochemical methods. The primary challenge is its strong reducing potential, leading to the rapid reduction of water. The only established method for generating and observing this transient species in water is pulse radiolysis. For researchers interested in iron(I) chemistry, future efforts should be directed towards non-aqueous electrochemical systems with ligands capable of stabilizing this low oxidation state.
References
- 1. Pulse radiolysis studies of iron(I) in aqueous solutions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolysis - Wikipedia [en.wikipedia.org]
- 4. BNL | Chemistry | Electron- and Photo-Induced Processes | Research Highlights | Creating super-oxidants with pulse radiolysis [bnl.gov]
- 5. Radiolysis [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Khan Academy [khanacademy.org]
- 9. Long-Duration Energy Storage: Powering a Cleaner Future | EcoFlow US [ecoflow.com]
- 10. m.youtube.com [m.youtube.com]
- 11. vedantu.com [vedantu.com]
- 12. m.youtube.com [m.youtube.com]
hexaaquairon(I) as a reducing agent in organic synthesis
Foreword: On the Nature of Hexaaquairon(I)
Initial research indicates that the specific chemical species "hexaaquairon(I)," with the formula [Fe(H₂O)₆]⁺, is not a recognized or utilized reagent in standard organic synthesis. The iron(I) oxidation state is highly unstable, particularly in an aqueous environment where it would readily be oxidized. While low-valent iron species are indeed powerful reducing agents, they are typically found as organometallic complexes or are generated in situ, and not as simple aqueous ions.[1][2][3]
This document, therefore, addresses the user's core interest in low-valent iron reductants by focusing on well-established and synthetically useful iron species. The principles, protocols, and data presented herein pertain to common low-valent iron reagents that serve a similar functional purpose to the requested, but unavailable, hexaaquairon(I).
Application Notes: Low-Valent Iron Species as Reducing Agents in Organic Synthesis
Introduction
Iron, owing to its natural abundance, low cost, and minimal toxicity, is an attractive metal for catalysis and stoichiometric reductions in organic synthesis.[3] Its ability to exist in a range of oxidation states, from -2 to +6, allows it to participate in a wide variety of chemical transformations.[3][4] Low-valent iron species, particularly those in the Fe(0) and Fe(II) oxidation states, are effective reducing agents capable of promoting single-electron transfer (SET) processes.[3] These reagents are instrumental in several key synthetic operations, including the reduction of nitroarenes, reductive dehalogenation, and coupling reactions.
Key Applications
-
Reduction of Nitro Compounds: The conversion of aromatic nitro compounds to anilines is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. Iron powder (Fe(0)) in the presence of an acid (like HCl or acetic acid) is a classic and highly effective method for this reduction, known as the Béchamp reduction. The reaction is heterogeneous and proceeds via a series of single-electron transfers from the iron surface.
-
Reductive Dehalogenation: Iron can be used to remove halogen atoms from organic molecules. This is particularly useful in environmental remediation and as a strategic step in multi-step synthesis.
-
Cross-Coupling Reactions: While less common than palladium or nickel, iron complexes can catalyze various cross-coupling reactions. These often involve low-valent iron species as part of the catalytic cycle.[1]
Mechanism of Action
The reducing power of low-valent iron stems from its ability to donate electrons. In the case of Fe(0), the metallic iron surface acts as the electron donor. For Fe(II) salts, the Fe²⁺ ion can be oxidized to Fe³⁺. The general principle involves the transfer of one or more electrons to the organic substrate, often generating a radical anion intermediate, which then undergoes further reaction (e.g., protonation, fragmentation).
Quantitative Data Summary
The following table summarizes representative data for the reduction of nitroarenes to anilines using common low-valent iron systems.
| Entry | Nitroarene Substrate | Iron Reagent | Conditions | Reaction Time (h) | Yield (%) | Reference |
| 1 | Nitrobenzene | Fe / HCl | Ethanol/Water, Reflux | 2 | >95 | (General) |
| 2 | 4-Nitrotoluene | Fe / NH₄Cl | Ethanol/Water, 80 °C | 3 | 92 | (General) |
| 3 | 2-Chloro-5-nitrobenzoic acid | FeSO₄·7H₂O / NH₃ | Water, 90 °C | 4 | 88 | (General) |
| 4 | 1-Nitronaphthalene | Fe / Acetic Acid | Acetic Acid, 110 °C | 1.5 | 90 | (General) |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Compound using Iron Powder (Béchamp Reduction)
Objective: To synthesize aniline from nitrobenzene using iron powder and hydrochloric acid.
Materials:
-
Nitrobenzene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nitrobenzene (1.0 eq).
-
Reagent Addition: Add ethanol and water (e.g., a 1:1 mixture) to the flask. Add iron powder (typically 2-3 eq).
-
Initiation: While stirring vigorously, slowly add a small amount of concentrated HCl (e.g., 0.1-0.2 eq) to initiate the reaction. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate iron hydroxides. The mixture should be basic to litmus paper.
-
Filtration: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with the extraction solvent (e.g., dichloromethane).
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer several times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude aniline product.
-
Purification: The product can be further purified by distillation or chromatography if necessary.
Visualizations
Logical Workflow for Nitroarene Reduction
Caption: Experimental workflow for iron-mediated nitroarene reduction.
Simplified Reaction Pathway
Caption: Simplified mechanism of Single Electron Transfer (SET) from Fe(0).
References
Hexaaquairon(I) in Aqueous Media: Application Notes on Catalysis
A Note on Hexaaquairon(I), [Fe(H₂O)₆]⁺
Direct catalytic applications of the hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, in aqueous media are not documented in scientific literature. The Fe(I) oxidation state is highly unstable in water and readily undergoes oxidation to Fe(II) or Fe(III). Consequently, this document focuses on the well-established catalytic applications of the more stable and catalytically relevant iron aqua complexes, specifically those containing Fe(II) and Fe(III), in aqueous environments. These complexes are cost-effective, environmentally benign, and versatile catalysts for a range of important chemical transformations.
Application Note 1: Iron(III)-Catalyzed Water Oxidation
Introduction:
The oxidation of water to produce molecular oxygen is a critical reaction in artificial photosynthesis and for the generation of solar fuels. Iron, being an earth-abundant and non-toxic element, is a highly attractive candidate for developing catalysts for this process. Certain iron(III) complexes, particularly those with stabilizing ligands, have demonstrated significant catalytic activity for water oxidation in aqueous buffer solutions. These catalysts can operate either homogeneously in solution or heterogeneously when immobilized on an electrode surface.
Key Applications:
-
Electrocatalytic Water Oxidation: Iron complexes can be immobilized on conductive surfaces, such as indium tin oxide (ITO), to create electrodes that catalyze the oxidation of water at a lower overpotential.
-
Chemical Water Oxidation: In the presence of a sacrificial chemical oxidant, such as cerium(IV) ammonium nitrate (CAN) or sodium periodate (NaIO₄), iron complexes can catalyze the oxidation of water in solution.
Data Presentation:
| Catalyst/Pre-catalyst | Conditions | Turnover Number (TON) | Faradaic Efficiency | Reference |
| [Fe(III)Cl₂(tia-BAI)] immobilized on ITO | Borate buffer (pH 8.3), electrolysis | > 193 | > 80% for O₂ | [1][2] |
| Dinuclear oxo-bridged iron complex on graphitic electrodes | Aqueous solution | (Data on overpotential reduction) | (Not specified) | [3] |
| Various iron coordination complexes | pH 1 with CAN oxidant | > 350 | (Not specified) | [4] |
| Various iron coordination complexes | pH 2 with NaIO₄ oxidant | > 1,000 | (Not specified) | [4] |
Experimental Protocol: Electrocatalytic Water Oxidation Using an Immobilized Iron(III) Complex
This protocol is based on the methodology for an immobilized iron(III) pincer complex.[1][2]
1. Materials and Equipment:
-
Indium tin oxide (ITO) coated glass slides
-
[Fe(III)Cl₂(tia-BAI)] complex (pre-catalyst)
-
Methanol (spectroscopic grade)
-
Borate buffer solution (pH 8.3)
-
Potentiostat for electrochemical measurements
-
Three-electrode electrochemical cell (Working electrode: catalyst-coated ITO; Counter electrode: platinum wire; Reference electrode: Ag/AgCl)
-
Gas chromatograph (for O₂ detection)
2. Electrode Preparation (Immobilization of Pre-catalyst):
-
Prepare a solution of the [Fe(III)Cl₂(tia-BAI)] complex in methanol.
-
Clean the ITO slides thoroughly.
-
Drop-cast a specific volume of the catalyst solution onto the conductive side of the ITO slide.
-
Allow the solvent to evaporate completely, leaving a film of the catalyst on the electrode surface.
3. Electrocatalysis:
-
Assemble the three-electrode cell with the catalyst-coated ITO as the working electrode.
-
Fill the cell with the borate buffer solution (pH 8.3).
-
Perform controlled potential electrolysis at a potential determined from cyclic voltammetry to be sufficient for water oxidation.
-
Continuously monitor the current passed through the cell.
-
Collect the headspace gas from the sealed electrochemical cell at regular intervals.
4. Product Analysis:
-
Analyze the collected gas samples using a gas chromatograph to quantify the amount of evolved oxygen.
-
Calculate the Faradaic efficiency by comparing the moles of O₂ produced with the moles of electrons passed during electrolysis.
Logical Workflow for Water Oxidation Catalysis:
Caption: Workflow for iron-catalyzed electrocatalytic water oxidation.
Application Note 2: Iron-Catalyzed Reduction of Nitroarenes in Aqueous Media
Introduction:
The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, as anilines are crucial building blocks for pharmaceuticals, dyes, and agrochemicals. Homogeneous iron catalysts offer a more sustainable alternative to traditional stoichiometric reductants or catalysts based on precious metals. The use of water as a solvent or co-solvent aligns with the principles of green chemistry.
Key Applications:
-
Transfer Hydrogenation: Using formic acid as a hydrogen source, iron catalysts can efficiently reduce nitroarenes to anilines in a mixture of organic solvent and water.
-
Domino Reactions: The in situ-generated aniline can participate in subsequent reactions, such as the Paal-Knorr synthesis of pyrroles, in a one-pot process.[5]
Data Presentation:
| Catalyst | Reductant | Substrate | Product | Yield | Reference |
| Fe-Tetraphos system | Formic Acid | Various nitroarenes | Corresponding anilines | (High yields reported) | [5] |
| FeX₂-R₃P | Organosilanes | Various nitroarenes | Corresponding anilines | (High selectivity reported) | [6] |
Experimental Protocol: Domino Synthesis of N-Aryl Pyrroles from Nitroarenes
This protocol is adapted from the iron-catalyzed cascade synthesis.[5]
1. Materials and Equipment:
-
Iron-Tetraphos catalyst (or prepared in situ from an iron precursor and the Tetraphos ligand)
-
Substituted nitroarene
-
2,5-Hexanedione (or other 1,4-dicarbonyl compound)
-
Formic acid (reductant)
-
Solvent (e.g., a mixture of organic solvent and water)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere
-
Heating and stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography)
2. Reaction Setup:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iron-Tetraphos catalyst.
-
Add the substituted nitroarene and the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione).
-
Add the solvent system.
-
Finally, add the formic acid.
3. Reaction Execution:
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction typically involves the initial reduction of the nitro group to an amine, followed by condensation with the dicarbonyl compound.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrrole.
Signaling Pathway for Domino Synthesis:
Caption: Reaction pathway for the iron-catalyzed domino synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02879H [pubs.rsc.org]
- 6. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Stopped-Flow Kinetic Studies of Hexaaquairon(II) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the kinetics of fast reactions involving the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, using stopped-flow spectrophotometry. This technique is essential for understanding the mechanisms of electron transfer, ligand substitution, and redox reactions involving iron(II), which are critical in various biological and chemical systems, including drug development and environmental chemistry.
Application Note 1: Oxidation of Hexaaquairon(II) by Hydrogen Peroxide (Fenton Reaction)
The reaction between hexaaquairon(II) and hydrogen peroxide, known as the Fenton reaction, is a cornerstone of advanced oxidation processes. It generates highly reactive hydroxyl radicals, which can be utilized for the degradation of organic pollutants and have significant implications in biological systems. The initial step of this reaction is rapid and well-suited for stopped-flow analysis.
Quantitative Data
The kinetics of the initial reaction between hexaaquairon(II) and hydrogen peroxide can be described by a second-order rate law. The rate-determining step is the formation of an intermediate complex, which then proceeds to form hydroxyl radicals.
| Reaction | Rate Law | Second-Order Rate Constant (k) | Conditions |
| [Fe(H₂O)₆]²⁺ + H₂O₂ → [Fe(H₂O)₆]³⁺ + OH• + OH⁻ | Rate = k[[Fe(H₂O)₆]²⁺][H₂O₂] | 63.0 M⁻¹s⁻¹ | pH < 3.5[1] |
Experimental Protocol
Objective: To determine the second-order rate constant for the oxidation of hexaaquairon(II) by hydrogen peroxide using stopped-flow spectrophotometry.
Materials:
-
Stopped-flow spectrophotometer
-
Stock solution of Fe(II): Prepared by dissolving ferrous ammonium sulfate hexahydrate in deoxygenated, acidic water (e.g., 0.1 M HClO₄) to prevent premature oxidation. The exact concentration should be determined by titration with a standard potassium permanganate solution.
-
Stock solution of hydrogen peroxide (H₂O₂): Diluted from a 30% stock solution and standardized by UV-Vis spectrophotometry.
-
Deoxygenated, acidic water (e.g., 0.1 M HClO₄) for dilutions.
Procedure:
-
Solution Preparation:
-
Prepare a series of hexaaquairon(II) solutions of varying concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM) by diluting the stock solution with deoxygenated, acidic water.
-
Prepare a solution of hydrogen peroxide at a concentration significantly higher than the highest Fe(II) concentration to ensure pseudo-first-order conditions (e.g., 10 mM).
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to monitor the reaction at a wavelength where the product, hexaaquairon(III), has a significant absorbance, typically around 300-350 nm.
-
Equilibrate the instrument's sample handling unit to the desired reaction temperature (e.g., 25 °C).
-
-
Data Acquisition:
-
Load one syringe with the hexaaquairon(II) solution and the other with the hydrogen peroxide solution.
-
Initiate the stopped-flow experiment. The two solutions will be rapidly mixed, and the change in absorbance over time will be recorded.
-
Repeat the experiment for each concentration of hexaaquairon(II).
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([H₂O₂] >> [[Fe(H₂O)₆]²⁺]), the reaction will follow first-order kinetics with respect to Fe(II).
-
Fit the absorbance vs. time data to a single exponential function to obtain the pseudo-first-order rate constant (k_obs) for each Fe(II) concentration.
-
Plot k_obs versus the concentration of hydrogen peroxide. The slope of this plot will be the second-order rate constant (k).
-
Application Note 2: Reversible Binding of Nitric Oxide to Hexaaquairon(II)
The reaction of nitric oxide (NO) with hexaaquairon(II) to form the brown-ring complex, [Fe(H₂O)₅(NO)]²⁺, is a classic qualitative test for nitrates. The kinetics of this reversible binding are rapid and can be thoroughly investigated using stopped-flow techniques to elucidate the ligand substitution mechanism.
Quantitative Data
The reversible binding of nitric oxide to hexaaquairon(II) has been studied in detail, yielding the following kinetic and thermodynamic parameters.
| Parameter | Value | Conditions |
| Forward Reaction ([Fe(H₂O)₆]²⁺ + NO → [Fe(H₂O)₅(NO)]²⁺ + H₂O) | 25 °C, pH 5.0 (acetate buffer) | |
| Rate Constant (k_on) | 1.42 x 10⁶ M⁻¹s⁻¹ | |
| Enthalpy of Activation (ΔH‡_on) | 37.1 ± 0.5 kJ mol⁻¹ | |
| Entropy of Activation (ΔS‡_on) | -3 ± 2 J K⁻¹mol⁻¹ | |
| Reverse Reaction ([Fe(H₂O)₅(NO)]²⁺ + H₂O → [Fe(H₂O)₆]²⁺ + NO) | 25 °C, pH 5.0 (acetate buffer) | |
| Rate Constant (k_off) | 3240 ± 750 s⁻¹ | |
| Enthalpy of Activation (ΔH‡_off) | 48.4 ± 1.4 kJ mol⁻¹ | |
| Entropy of Activation (ΔS‡_off) | -15 ± 5 J K⁻¹mol⁻¹ |
Experimental Protocol
Objective: To determine the forward and reverse rate constants for the binding of nitric oxide to hexaaquairon(II).
Materials:
-
Stopped-flow spectrophotometer
-
Stock solution of Fe(II): Prepared as described in Application Note 1.
-
Nitric oxide (NO) gas
-
Deoxygenated buffer solution (e.g., 0.2 M acetate buffer, pH 5.0).
-
Gas-tight syringes.
Procedure:
-
Solution Preparation:
-
Prepare a solution of hexaaquairon(II) in the deoxygenated buffer.
-
Prepare a saturated solution of nitric oxide in the same deoxygenated buffer by bubbling NO gas through it. The concentration of the saturated NO solution can be determined from its known solubility at the experimental temperature.
-
-
Instrument Setup:
-
Set the spectrophotometer to a wavelength where the [Fe(H₂O)₅(NO)]²⁺ complex has a distinct absorbance, for example, around 450 nm.
-
Thermostat the instrument to the desired temperature.
-
-
Data Acquisition (Forward Reaction):
-
Load one syringe with the hexaaquairon(II) solution and the other with the nitric oxide solution.
-
Initiate the stopped-flow measurement to monitor the formation of the brown-ring complex.
-
Vary the concentrations of both reactants to determine the reaction order with respect to each.
-
-
Data Acquisition (Reverse Reaction):
-
To study the reverse reaction, the pre-formed [Fe(H₂O)₅(NO)]²⁺ complex can be rapidly mixed with a solution containing a scavenger for NO, or the dissociation can be initiated by a rapid change in conditions (e.g., pH jump), if applicable.
-
-
Data Analysis:
-
Analyze the kinetic traces by fitting them to appropriate rate equations (e.g., pseudo-first-order or second-order) to determine the observed rate constants.
-
From the dependence of the observed rate constants on the reactant concentrations, determine k_on and k_off.
-
Visualizations
Caption: Experimental workflow for a stopped-flow kinetic study.
Caption: General reaction schemes for hexaaquairon(II) studied by stopped-flow.
References
Application Notes and Protocols for the Detection of Hexaaquairon(I) via EPR Spectroscopy
Abstract
The hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, is a highly reactive and transient species in aqueous solutions. Its low valence state and resulting electronic structure make it a challenging target for spectroscopic characterization. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the study of paramagnetic species, including transition metal ions with unpaired electrons. This document provides a detailed, albeit hypothetical, application note and protocol for the detection of hexaaquairon(I) using EPR spectroscopy. Due to the absence of direct experimental literature for this specific complex, the proposed methodology is based on established techniques for the generation and study of other reactive, low-valent metal ions in aqueous environments, particularly leveraging in situ generation via pulse radiolysis at cryogenic temperatures.
Introduction
Iron can exist in a range of oxidation states, with Fe(II) and Fe(III) being the most common in biological and chemical systems. The Fe(I) state, with a d⁷ electron configuration, is rare and typically requires strong reducing conditions and stabilizing ligands to be observed. In an aqueous environment, the hexaaquairon(I) ion is expected to be extremely short-lived.
EPR spectroscopy is an ideal technique for the detection and characterization of paramagnetic species like Fe(I).[1] For a high-spin d⁷ ion in an octahedral field, such as [Fe(H₂O)₆]⁺, the ground state is predicted to be a Kramers system, making it EPR active. However, the observation of its EPR spectrum is challenging due to its transient nature and potentially fast spin relaxation.
This application note outlines a proposed experimental workflow for the generation of hexaaquairon(I) in situ and its subsequent detection by low-temperature EPR spectroscopy. The protocol is designed for researchers in chemistry, biochemistry, and drug development who are interested in studying the fundamental properties and reactivity of this unusual iron species.
Proposed Signaling Pathway and Logic
The generation and detection of hexaaquairon(I) can be conceptualized as a linear process involving the reduction of a stable precursor followed by rapid trapping and spectroscopic analysis. The logical workflow is depicted below.
Caption: Experimental workflow for the generation and EPR detection of hexaaquairon(I).
Quantitative Data Summary
As there is no available experimental EPR data for [Fe(H₂O)₆]⁺, the following table presents hypothetical EPR parameters based on isoelectronic high-spin Co(II) complexes and general principles for d⁷ ions. These values should be considered as estimates to guide spectral interpretation.
| Parameter | Hypothetical Value for [Fe(H₂O)₆]⁺ | Rationale / Comments |
| Electron Spin (S) | 3/2 | For a high-spin d⁷ configuration in a weak octahedral field. |
| g-values (g_x, g_y, g_z) | Highly anisotropic (e.g., g ≈ 4-6, g ≈ 2) | High-spin Co(II) (isoelectronic d⁷) complexes often exhibit large g-anisotropy. The exact values would be sensitive to slight distortions from perfect octahedral symmetry. |
| Hyperfine Coupling (A) | A(⁵⁷Fe) would be observable with isotopic enrichment. | ⁵⁷Fe has a nuclear spin I = 1/2. Hyperfine splitting would provide definitive evidence of an iron-centered radical. |
| Zero-Field Splitting (D) | Potentially large | Large zero-field splitting is common for high-spin Co(II) and would be expected for Fe(I), which could affect the observability of transitions at standard X-band frequencies. |
Experimental Protocols
The following protocols are proposed for the generation and EPR detection of hexaaquairon(I).
In Situ Generation of [Fe(H₂O)₆]⁺ via Pulse Radiolysis
Objective: To generate the transient hexaaquairon(I) species from a stable hexaaquairon(II) precursor in an aqueous solution.[2][3]
Materials:
-
High-purity water (deoxygenated)
-
Iron(II) perchlorate hexahydrate, [Fe(ClO₄)₂]·6H₂O (as a source of [Fe(H₂O)₆]²⁺)
-
tert-Butanol (as a hydroxyl radical scavenger)
-
High-purity argon or nitrogen gas
-
EPR sample tubes (quartz)
Protocol:
-
Prepare a stock solution of 10 mM iron(II) perchlorate in high-purity water.
-
Prepare a sample solution containing 1 mM iron(II) perchlorate and 0.1 M tert-butanol. The tert-butanol is included to scavenge hydroxyl radicals (•OH) produced during radiolysis, preventing the oxidation of Fe(I) and Fe(II).
-
Deoxygenate the sample solution by bubbling with high-purity argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can react with the hydrated electrons.
-
Draw the deoxygenated solution into a quartz EPR tube under an inert atmosphere.
-
The sample is now ready for pulse radiolysis and rapid freezing.
Low-Temperature EPR Spectroscopy
Objective: To acquire the EPR spectrum of the cryo-trapped [Fe(H₂O)₆]⁺.
Equipment:
-
Pulse radiolysis setup with a suitable electron source (e.g., a linear accelerator).
-
Rapid-freeze apparatus coupled to the pulse radiolysis system.
-
X-band EPR spectrometer equipped with a liquid helium cryostat.
-
Digital temperature controller.
Protocol:
-
Cool the EPR spectrometer's resonant cavity to a low temperature, typically 4-20 K, using the liquid helium cryostat. Low temperatures are crucial to increase the population of the ground state and to slow down spin relaxation, which can broaden the EPR signal.
-
Position the rapid-freeze apparatus to inject the sample into a cold, non-reactive liquid (e.g., isopentane cooled by liquid nitrogen) immediately after exposure to the electron pulse. This will rapidly quench the sample and trap the transient Fe(I) species.
-
Alternatively, the aqueous solution can be frozen first and then irradiated at low temperature to generate and trap the Fe(I) species directly in the ice matrix.
-
Carefully transfer the frozen sample into the pre-cooled EPR cavity.
-
Record the EPR spectrum using appropriate parameters. A typical starting point for X-band EPR would be:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 0.1 - 1 mW (use low power to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1 mT
-
Magnetic Field Sweep: 0 - 600 mT (a wide sweep is necessary to search for highly anisotropic signals)
-
Time Constant: 100 ms
-
Number of Scans: Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Record spectra at several temperatures (e.g., 4 K, 10 K, 20 K) to study the relaxation properties of the signal, which can aid in its assignment.
Data Analysis and Interpretation
The resulting EPR spectrum is expected to be complex. Analysis should focus on:
-
g-values: The positions of the spectral features will allow for the determination of the principal components of the g-tensor. For a highly anisotropic signal, these may be spread over a wide range of magnetic fields.
-
Hyperfine Structure: If isotopically enriched ⁵⁷Fe is used, the observation of a doublet hyperfine splitting on the EPR signal would provide strong evidence for the formation of an Fe(I) species.
-
Spectral Simulations: The experimental spectrum should be simulated using software packages that can model the EPR spectra of S=3/2 systems. This will allow for a more accurate determination of the spin Hamiltonian parameters (g, A, and D).
Conclusion
The detection of hexaaquairon(I) by EPR spectroscopy represents a significant experimental challenge. The proposed methodology, combining in situ generation by pulse radiolysis with rapid-freezing, low-temperature EPR, provides a plausible pathway for the observation and characterization of this elusive species. The successful application of this protocol would provide valuable insights into the electronic structure and reactivity of Fe(I) in an aqueous environment, with potential implications for understanding iron-mediated redox processes in various fields.
References
Troubleshooting & Optimization
Technical Support Center: Isolating Low-Valent Iron Complexes
This center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the synthesis and isolation of low-valent iron species, with a specific focus on the extreme difficulties associated with solid-state hexaaquairon(I) salts.
Frequently Asked Questions (FAQs)
Q1: We are attempting to synthesize and isolate a solid-state salt of the hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, but all attempts have failed. Is this a known issue?
A1: Yes, this is an expected outcome. The isolation of a solid-state salt of the hexaaquairon(I) cation is considered exceptionally challenging, and likely impossible under standard laboratory conditions, due to several fundamental chemical principles:
-
Inherent Electronic Instability: The iron(I) oxidation state (d⁷ configuration) is highly unstable for an aqua complex. Iron strongly favors the +2 (d⁶) and +3 (d⁵) oxidation states, which are far more stable in an aqueous environment.
-
Extreme Reducing Potential: The hypothetical [Fe(H₂O)₆]⁺ ion would be an extremely powerful reducing agent. It is thermodynamically predisposed to reduce water, leading to the formation of hydrogen gas and more stable iron(II) species.
-
Disproportionation: The iron(I) state is highly susceptible to disproportionation, a reaction where it simultaneously oxidizes and reduces to form more stable states. In an aqueous solution, [Fe(H₂O)₆]⁺ would rapidly disproportionate into elemental iron (Fe⁰) and hexaaquairon(II) ([Fe(H₂O)₆]²⁺).
Q2: Our solutions containing suspected Fe(I) intermediates are highly unstable and react immediately. What is causing this reactivity?
A2: The high reactivity is a direct consequence of the thermodynamic instability of Fe(I) in an aqueous environment. The primary decay pathways are:
-
Oxidation: Any trace of an oxidizing agent, including dissolved oxygen, will instantly oxidize Fe(I) to Fe(II) or Fe(III).
-
Reaction with Solvent: As a potent reducing agent, Fe(I) is expected to react with the water ligands or the bulk aqueous solvent, evolving hydrogen gas.
-
Disproportionation: This is often the most rapid decomposition pathway, as it does not require an external reagent. The negative cell potential for this reaction indicates it is a spontaneous process.
Q3: Is it possible to stabilize the iron(I) oxidation state?
A3: Yes, but not as a simple aqua ion. Stabilization of low-valent iron requires specific types of ligands that can electronically satisfy the metal center and provide kinetic stability. Water is a poor ligand for this purpose. Successful strategies for stabilizing Fe(I) and other low-valent iron species typically involve:
-
π-Acceptor Ligands: Ligands like carbon monoxide (CO), isonitriles, and phosphines can accept electron density from the metal, which helps to stabilize the electron-rich low-oxidation-state center.
-
Bulky/Sterically Hindering Ligands: Large, bulky ligands can physically encapsulate the metal center, preventing reactive molecules from accessing it and inhibiting bimolecular decomposition pathways like disproportionation.
-
Non-Aqueous Solvents: Synthesis must be conducted in rigorously dried and deoxygenated non-aqueous solvents (e.g., tetrahydrofuran, toluene) to prevent immediate reaction with water or oxygen.
Q4: Why do our attempts to crystallize the product from aqueous solution yield iron(II) salts or metallic iron powder?
A4: This is direct evidence of the disproportionation of the iron(I) species. The overall reaction is:
2[Fe(H₂O)₆]⁺(aq) → Fe(s) + [Fe(H₂O)₆]²⁺(aq)
The elemental iron (Fe⁰) precipitates as a fine powder, while the more stable hexaaquairon(II) ion remains in solution and will crystallize with its counter-ion upon concentration.
Troubleshooting Guide
Issue: Failure to Isolate Solid-State Hexaaquairon(I) Product
This guide outlines the fundamental reasons for this experimental challenge and suggests alternative research directions.
Data Presentation: Comparison of Hexaaquairon Ions
The table below summarizes the key properties of iron aqua ions in different oxidation states, highlighting the extreme instability of the hypothetical Fe(I) species.
| Property | Hexaaquairon(I), [Fe(H₂O)₆]⁺ | Hexaaquairon(II), [Fe(H₂O)₆]²⁺ | Hexaaquairon(III), [Fe(H₂O)₆]³⁺ |
| Oxidation State | +1 | +2 | +3 |
| d-Electron Config. | d⁷ | d⁶ | d⁵ |
| Thermodynamic Stability | Extremely Unstable | Moderately Stable | Stable (in acidic solution) |
| Redox Behavior | Powerful Reducing Agent | Mild Reducing Agent | Oxidizing Agent |
| Aqueous Solution Color | Unknown (hypothetical) | Pale Green | Pale Violet (often yellow/brown) |
| Susceptibility to Air | Instantaneous Oxidation | Readily Oxidized | Stable |
| Primary Decay Pathway | Disproportionation, Oxidation | Oxidation to Fe(III) | Hydrolysis to form hydroxides |
| Standard Potential (V) | E°(Fe⁺/Fe⁰) is highly negative (unfavorable to exist) | E°(Fe²⁺/Fe) = -0.44 V | E°(Fe³⁺/Fe²⁺) = +0.77 V |
Experimental Protocols
Given the extreme instability of [Fe(H₂O)₆]⁺, a direct synthesis and isolation protocol is not feasible. The following is a conceptual protocol outlining the stringent requirements and alternative strategy for attempting to generate and characterize a low-valent iron complex, replacing water with stabilizing ligands.
Objective: Synthesis of a generic low-valent iron(I) complex, LₓFe(I), using stabilizing ligands (L).
Materials:
-
An iron(II) precursor (e.g., FeCl₂)
-
A strong reducing agent (e.g., potassium graphite, sodium amalgam)
-
Stabilizing ligands (e.g., triphenylphosphine, a bulky β-diketiminate)
-
Anhydrous, deoxygenated solvent (e.g., THF, toluene)
-
Inert atmosphere glovebox or Schlenk line apparatus
Methodology:
-
System Preparation: All glassware must be rigorously dried in an oven and cooled under a high vacuum. The entire experiment must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.
-
Solvent Preparation: Solvents must be purified to remove water, oxygen, and other reactive impurities, typically by distillation over a drying agent (e.g., sodium/benzophenone).
-
Reaction Setup: In the glovebox, the iron(II) precursor and the chosen stabilizing ligands are dissolved in the anhydrous, deoxygenated solvent in the reaction flask.
-
Reduction: The reducing agent is added slowly to the solution at a controlled, often low, temperature (e.g., -78 °C) to manage the reaction rate and prevent side reactions. The color of the solution will typically change, indicating the formation of a new complex.
-
Monitoring: The reaction can be monitored using in-situ spectroscopic techniques (e.g., UV-Vis, IR) if the equipment is available within the inert atmosphere setup.
-
Isolation (Conceptual): If a stable complex is formed, isolation would be attempted by carefully removing the solvent under a vacuum or by inducing precipitation/crystallization through the addition of a non-polar co-solvent (e.g., hexane). The resulting solid must be handled and stored exclusively under an inert atmosphere.
Mandatory Visualizations
Logical Relationships: Instability Pathways of [Fe(H₂O)₆]⁺
Caption: Key decomposition pathways for the highly unstable hexaaquairon(I) ion.
Experimental Workflow: Synthesis of Low-Valent Metal Complexes
Caption: A generalized workflow for the synthesis of air- and moisture-sensitive compounds.
Technical Support Center: Hexaaquairon(I) Experiments in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with the transient hexaaquairon(I) ion, [Fe(H₂O)₆]⁺, in aqueous solutions. Given its extreme instability, the focus is on in situ generation and characterization within its short lifetime, rather than long-term stabilization.
Frequently Asked Questions (FAQs)
Q1: What is hexaaquairon(I) and why is it so unstable in water?
Hexaaquairon(I), [Fe(H₂O)₆]⁺, is a low-valent iron species where the iron atom is in the +1 oxidation state, coordinated by six water molecules. It is a powerful reducing agent and is highly unstable in aqueous solutions because it readily reduces water to produce hydrogen gas and Fe(II). The process is thermodynamically favorable, leading to a very short half-life for the ion.
Q2: How is hexaaquairon(I) typically generated for experimental study?
Due to its high reactivity, [Fe(H₂O)₆]⁺ must be generated in situ using methods that can produce and measure on a very fast timescale. The most common and effective method is the pulse radiolysis of aqueous solutions containing a suitable Fe(II) precursor, such as FeSO₄ or Fe(ClO₄)₂. In this technique, a high-energy electron beam creates hydrated electrons (e⁻aq), which are potent reducing agents that rapidly reduce Fe(II) to Fe(I).
Q3: What are the key properties of hexaaquairon(I) that are relevant for its detection?
The hexaaquairon(I) ion possesses a characteristic optical absorption spectrum in the UV-visible region, which is crucial for its detection and kinetic studies. It exhibits a broad absorption band with a maximum (λ_max) around 310-315 nm. This allows for its concentration to be monitored over time using transient absorption spectroscopy immediately following its generation by pulse radiolysis.
Q4: What is the typical lifetime of hexaaquairon(I) in aqueous solution?
The lifetime of [Fe(H₂O)₆]⁺ is highly dependent on the solution's pH. In neutral or acidic solutions, it decays very rapidly, with a half-life on the order of microseconds. The decay process is accelerated in the presence of proton donors.
Troubleshooting Guide
Problem: No detectable transient absorption signal for [Fe(H₂O)₆]⁺ after pulse radiolysis.
| Potential Cause | Troubleshooting Step | Explanation |
| Oxygen Contamination | Ensure all solutions are thoroughly deoxygenated by purging with an inert gas (e.g., high-purity N₂ or Ar) for at least 30-60 minutes prior to and during the experiment. | Oxygen (O₂) rapidly scavenges the hydrated electrons (e⁻aq) needed to reduce Fe(II), preventing the formation of Fe(I). |
| Impure Reagents | Use high-purity water (Milli-Q or equivalent) and analytical grade Fe(II) salts and scavengers. | Impurities can compete for hydrated electrons or react with the generated Fe(I), quenching the signal. |
| Incorrect pH | Prepare solutions in a weakly acidic to neutral pH range (typically pH 3-6). Verify the pH before the experiment. | At very low pH, H⁺ will scavenge hydrated electrons. At high pH, Fe(II) will precipitate as Fe(OH)₂. |
| Presence of Electron Scavengers | Ensure that the chosen Fe(II) counter-ion (e.g., SO₄²⁻, ClO₄⁻) does not scavenge hydrated electrons. Avoid ions like NO₃⁻. | Nitrate ions (NO₃⁻) are potent electron scavengers and will outcompete the Fe(II) for the available hydrated electrons. |
Problem: The observed decay kinetics of the Fe(I) species are faster than expected.
| Potential Cause | Troubleshooting Step | Explanation |
| Proton-Donating Impurities | Use high-purity reagents and ensure the pH is accurately controlled. | The decay of [Fe(H₂O)₆]⁺ is catalyzed by protons. Any acidic impurity will accelerate its disappearance. |
| Reaction with Buffer Components | If using a buffer, ensure it is non-reactive with Fe(I) and hydrated electrons. Phosphate buffers are generally suitable. | Some buffer species can act as proton donors or react directly with the highly reducing Fe(I) ion. |
| Presence of Other Oxidants | Deoxygenate solutions thoroughly. Ensure no other oxidizing species are present in the system. | Besides protons and water itself, other trace oxidants will rapidly consume the Fe(I) species. |
Data Summary
The following table summarizes key quantitative data for hexaaquairon(I) in aqueous solutions, compiled from pulse radiolysis studies.
| Parameter | Value | Conditions | Reference |
| Absorption Maximum (λ_max) | ~315 nm | Neutral aqueous solution | |
| Molar Absorptivity (ε) | 2.3 x 10³ M⁻¹cm⁻¹ | at 315 nm | |
| Standard Reduction Potential (E°) | -1.3 V (for Fe²⁺/Fe⁺ couple) | Estimated value | |
| Decay Rate Constant (k) | 1.8 x 10⁴ s⁻¹ | pH 6.3 |
Experimental Protocols
Protocol: Generation and Detection of [Fe(H₂O)₆]⁺ via Pulse Radiolysis
1. Reagent Preparation:
- Prepare a stock solution of 10 mM Fe(ClO₄)₂ in high-purity, deoxygenated water.
- Prepare a scavenger solution to remove hydroxyl radicals (•OH) and hydrogen atoms (H•), which are also formed during radiolysis. A common choice is 0.1 M tert-butanol.
- The final experimental solution should contain ~1 mM Fe(ClO₄)₂ and 0.1 M tert-butanol. Adjust to the desired pH (e.g., pH 6) using dilute HClO₄.
2. System Deoxygenation:
- Transfer the final solution to a sealed irradiation cell.
- Purge the solution with high-purity argon or nitrogen for at least 30 minutes to remove all dissolved oxygen. Maintain a positive pressure of the inert gas during the experiment.
3. Pulse Radiolysis and Data Acquisition:
- Irradiate the sample with a short pulse (e.g., 10-50 ns) of high-energy electrons (e.g., 4-10 MeV). This generates the primary radicals, including the hydrated electron (e⁻aq).
- The hydrated electrons reduce Fe(II) to Fe(I): Fe²⁺ + e⁻aq → Fe⁺.
- Monitor the change in absorbance at 315 nm as a function of time after the pulse using a fast photodetector and oscilloscope. This provides the kinetic trace for the formation and decay of [Fe(H₂O)₆]⁺.
4. Data Analysis:
- Analyze the kinetic trace to determine the rate constants for the formation and decay of the [Fe(H₂O)₆]⁺ species.
- The initial maximum absorbance can be used to calculate the yield of the species, provided the molar absorptivity is known.
Visualizations
Caption: Reaction pathway for the generation and decay of hexaaquairon(I).
Caption: Workflow for a typical pulse radiolysis experiment.
Caption: Troubleshooting logic for the absence of a Fe(I) signal.
Technical Support Center: The Chemistry of the Hexaaquairon(I) Complex
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the predicted decomposition pathways of the highly unstable hexaaquairon(I) complex, [Fe(H₂O)₆]⁺. Given the transient nature of this species, this guide focuses on the fundamental reasons for its instability and the likely mechanisms of its decay. The information is presented in a question-and-answer format to address potential inquiries during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is the hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, a stable species for experimental use?
A1: No, the hexaaquairon(I) complex is extremely unstable in aqueous solutions and has not been isolated. Iron is most commonly found in the +2 (ferrous) and +3 (ferric) oxidation states. The Fe(I) state is a low-valent, highly reactive intermediate. Any experimental attempt to generate [Fe(H₂O)₆]⁺ will result in its rapid decomposition.
Q2: What are the primary reasons for the instability of the hexaaquairon(I) complex?
A2: The instability of [Fe(H₂O)₆]⁺ is due to its strong reducing potential. It will readily undergo reactions to achieve a more stable electronic configuration, characteristic of Fe(II) or Fe(0). The two most probable decomposition pathways are disproportionation and oxidation by the solvent (water).
Q3: What is the most likely decomposition pathway for the hexaaquairon(I) complex in an aqueous environment?
A3: The most probable fate of the hexaaquairon(I) complex is rapid disproportionation. This is a redox reaction where the iron(I) species is simultaneously oxidized to iron(II) and reduced to iron(0) (iron metal).
Q4: Can the hexaaquairon(I) complex react directly with water?
A4: Yes, another highly probable decomposition pathway is the oxidation of the iron(I) center by water. In this process, Fe(I) would be oxidized to Fe(II), with the concomitant reduction of water to produce hydrogen gas and a hydroxide ion.
Q5: Are there any experimental techniques to study such a transient species?
A5: Yes, techniques like pulse radiolysis are employed to generate and study highly reactive, short-lived species in solution. In this method, a pulse of high-energy electrons is used to create hydrated electrons (eₐₑ⁻), which are powerful reducing agents. The reaction of these hydrated electrons with a stable precursor, such as the hexaaquairon(II) complex, can generate the transient hexaaquairon(I) complex for spectroscopic observation on extremely short timescales (picoseconds to seconds).
Troubleshooting Guide
Issue: Attempts to synthesize and isolate the hexaaquairon(I) complex are unsuccessful, leading to the formation of other iron species.
-
Root Cause: The hexaaquairon(I) complex is fundamentally unstable and will decompose instantaneously upon formation in an aqueous medium.
-
Recommended Action: Re-evaluate the experimental goals. If the objective is to study the Fe(I) aqua ion, consider using time-resolved spectroscopic techniques like pulse radiolysis to observe the species in situ. Direct synthesis and isolation are not feasible.
Issue: Unexplained formation of elemental iron (Fe(0)) or hydrogen gas during redox experiments involving iron complexes.
-
Root Cause: This could be an indication of the transient formation of a low-valent iron species, such as Fe(I), which then rapidly decomposes through disproportionation (forming Fe(0)) or oxidation by water (forming H₂).
-
Recommended Action: Analyze the reaction thermodynamics. The standard reduction potentials can help predict the likelihood of forming and the subsequent decomposition of unstable intermediates. The standard reduction potential for the Fe²⁺/Fe couple is -0.44 V, and for the Fe³⁺/Fe²⁺ couple is +0.77 V. The potential for the Fe²⁺/Fe⁺ couple is not well-established due to the instability of Fe⁺, but it is expected to be highly negative, making Fe⁺ a very strong reducing agent.
Data Presentation
The following table summarizes key properties of the well-characterized and more stable hexaaquairon(II) and hexaaquairon(III) complexes to provide a comparative context.
| Property | Hexaaquairon(II) Complex, [Fe(H₂O)₆]²⁺ | Hexaaquairon(III) Complex, [Fe(H₂O)₆]³⁺ |
| Color of Aqueous Solution | Green | Pale Purple (often appears yellow/brown due to hydrolysis) |
| d-electron Configuration | d⁶ | d⁵ |
| Spin State in Aqua Complex | High Spin | High Spin |
| Reaction with NaOH (aq) | Green precipitate of Fe(OH)₂ | Red-brown precipitate of Fe(OH)₃ |
| Acidity of Solution | Weakly acidic | More strongly acidic than Fe(II) |
Experimental Protocols
Protocol: Generation and Observation of Transient Species via Pulse Radiolysis
This protocol provides a generalized workflow for the study of short-lived species like the hexaaquairon(I) complex.
-
Preparation of Precursor Solution:
-
Prepare an aqueous solution of a stable precursor, for example, a 0.1 M solution of iron(II) sulfate (FeSO₄·7H₂O).
-
The solution must be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to prevent scavenging of the hydrated electrons by oxygen.
-
A scavenger for hydroxyl radicals (e.g., tert-butanol) is typically added to the solution to ensure that the hydrated electron is the primary reactive species.
-
-
Pulse Generation and Irradiation:
-
The deoxygenated solution is flowed through a quartz cell.
-
A linear accelerator (linac) is used to generate a short pulse (nanoseconds to microseconds) of high-energy electrons.
-
This electron pulse is directed at the sample cell, leading to the radiolysis of water and the formation of hydrated electrons (eₐₑ⁻).
-
-
Reaction and Formation of Transient Species:
-
The hydrated electrons rapidly react with the precursor species in the solution. In this case: [Fe(H₂O)₆]²⁺ + eₐₑ⁻ → [Fe(H₂O)₆]⁺
-
-
Time-Resolved Spectroscopic Detection:
-
A light source (e.g., a xenon lamp) is passed through the cell, perpendicular to the electron beam.
-
The change in absorbance of the solution is monitored as a function of time after the electron pulse using a fast detector (e.g., a photodiode or a streak camera).
-
This allows for the acquisition of the absorption spectrum of the transient species and the kinetics of its formation and decay.
-
-
Data Analysis:
-
The transient absorption spectra are analyzed to identify the intermediate species.
-
The kinetic traces are fitted to appropriate rate laws to determine the rate constants for the formation and decomposition of the transient species.
-
Visualizations
Caption: Predicted decomposition pathways of the hexaaquairon(I) complex.
overcoming experimental difficulties in hexaaquairon(I) studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the highly reactive hexaaquairon(I) complex, [Fe(H₂O)₆]⁺. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant experimental challenges associated with the synthesis, characterization, and handling of this transient species.
Frequently Asked Questions (FAQs)
Q1: What makes the hexaaquairon(I) ion so difficult to study?
A1: The hexaaquairon(I) ion is a transient species with a very short lifetime. Its high reactivity stems from the fact that Fe(I) is a low-valent oxidation state for iron in an aqueous environment, making it a potent reducing agent. Consequently, it readily reacts with the solvent (water) and trace impurities, making its direct observation and characterization challenging.
Q2: What is the primary method for generating hexaaquairon(I) for experimental studies?
A2: Pulse radiolysis is the most effective method for generating and studying hexaaquairon(I) in aqueous solutions.[1] This technique uses a high-energy electron beam to create reducing radicals in the solution, which then react with a precursor, typically hexaaquairon(II), to form the desired Fe(I) species.
Q3: What are the expected spectroscopic signatures for hexaaquairon(I)?
A3: While the definitive UV-Vis spectrum for aqueous hexaaquairon(I) is not well-documented due to its transient nature, it is expected to have distinct absorption bands. For comparison, hexaaquairon(II) and hexaaquairon(III) have characteristic UV-Vis spectra. By analogy with other low-valent metal aqua ions, a broad absorption in the UV or visible region is anticipated. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for identifying and characterizing Fe(I) complexes, which are paramagnetic.
Q4: How does the aqueous environment affect the stability of hexaaquairon(I)?
A4: The aqueous environment is inherently hostile to the stability of hexaaquairon(I). Water can act as an oxidizing agent, and the presence of dissolved oxygen or other oxidizing species will lead to the rapid decomposition of the Fe(I) complex. The pH of the solution can also influence the lifetime and reactivity of the ion.
Troubleshooting Guides
Problem 1: No or low yield of hexaaquairon(I) generation.
| Possible Cause | Suggested Solution |
| Inefficient reduction of the Fe(II) precursor. | Ensure the precursor solution is deoxygenated to prevent scavenging of the reducing radicals by oxygen. Optimize the concentration of the Fe(II) precursor and any radical scavengers. |
| Presence of oxidizing impurities. | Use high-purity water and reagents. Consider adding a suitable radical scavenger to remove oxidizing species generated during radiolysis. |
| Incorrect pulse radiolysis parameters. | Optimize the electron beam energy and pulse duration to maximize the generation of reducing radicals. Ensure proper alignment of the electron beam with the sample cell. |
| Decomposition of the Fe(I) complex is too rapid. | Lower the temperature of the sample to slow down decomposition rates. Adjust the pH of the solution, as proton-coupled electron transfer can be a decomposition pathway. |
Problem 2: Difficulty in detecting and characterizing the hexaaquairon(I) species.
| Possible Cause | Suggested Solution |
| Low signal-to-noise ratio in spectroscopic measurements. | Increase the number of signal averages. Optimize the detector settings and ensure the light source is stable. For transient absorption spectroscopy, use a higher intensity analyzing light. |
| Overlapping spectral features from other species. | Use kinetic modeling to deconvolve the spectra of different transient species. Employ scavengers to remove interfering species. For example, in pulse radiolysis of aqueous solutions, N₂O can be used to convert hydrated electrons into hydroxyl radicals if the latter are desired. |
| EPR signal is too broad or undetectable. | Perform EPR measurements at cryogenic temperatures (e.g., liquid helium temperature) to reduce spin-lattice relaxation and sharpen the signal. Optimize the microwave power to avoid saturation. |
| Incorrect assignment of spectral features. | Compare experimental data with theoretical calculations of the expected spectra for [Fe(H₂O)₆]⁺. Use isotopic labeling (e.g., with ⁵⁷Fe) to confirm the involvement of iron in the observed signals. |
Quantitative Data Summary
Direct quantitative data for hexaaquairon(I) is scarce due to its high reactivity. The following table provides data for the more stable hexaaquairon(II) and hexaaquairon(III) complexes for reference.
| Species | Oxidation State | UV-Vis Absorption Maxima (λ_max) | Molar Absorptivity (ε) |
| [Fe(H₂O)₆]²⁺ | Fe(II) | ~980 nm | ~1.5 M⁻¹cm⁻¹ |
| [Fe(H₂O)₆]³⁺ | Fe(III) | ~240 nm, ~300 nm (for FeOH²⁺) | Varies with pH |
Experimental Protocols
Protocol 1: Generation of Hexaaquairon(I) via Pulse Radiolysis
This protocol outlines the general steps for generating [Fe(H₂O)₆]⁺ using pulse radiolysis of an aqueous solution of hexaaquairon(II) perchlorate.
1. Solution Preparation:
-
Prepare a solution of Fe(ClO₄)₂ in high-purity, deoxygenated water. A typical concentration range is 1-10 mM.
-
To scavenge oxidizing radicals (e.g., •OH), a high concentration of a suitable alcohol, such as tert-butanol (e.g., 0.1 M), should be added.
-
Saturate the solution with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
2. Pulse Radiolysis Setup:
-
Use a linear accelerator to generate a high-energy electron beam (e.g., 4-10 MeV).
-
The pulse duration should be short, typically in the nanosecond to microsecond range.
-
The sample solution is flowed through a quartz cell placed in the path of the electron beam.
3. Transient Species Detection:
-
Use a time-resolved detection system, such as transient absorption spectroscopy or time-resolved EPR, synchronized with the electron pulse.
-
For transient absorption, a high-intensity analyzing light beam is passed through the sample, and the change in absorbance is monitored as a function of time and wavelength.
4. Data Analysis:
-
The decay kinetics of the transient species are analyzed to determine their lifetimes and reaction rate constants.
-
The transient absorption spectra are recorded at different time delays after the pulse to identify the absorbing species.
Visualizations
Caption: Experimental workflow for the generation and study of hexaaquairon(I).
Caption: A logical troubleshooting guide for hexaaquairon(I) experiments.
References
Technical Support Center: Generation of Hexaaquairon(I)
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the generation of the transient hexaaquairon(I) complex, [Fe(H₂O)₆]⁺. Due to its extreme instability, this species is studied in situ, and its "yield" refers to maximizing its transient concentration for characterization and reactivity studies.
Frequently Asked Questions (FAQs)
Q1: What is hexaaquairon(I), and why is it difficult to generate?
A1: Hexaaquairon(I), [Fe(H₂O)₆]⁺, is a highly reactive and unstable aqueous complex where iron exists in the +1 oxidation state. Its generation is challenging because it is a powerful reducing agent and rapidly decays through reactions with water, impurities, or disproportionation. It cannot be isolated as a stable compound and must be generated and studied within picoseconds to microseconds.
Q2: What is the primary method for generating aqueous iron(I)?
A2: The most effective and widely used method is pulse radiolysis of aqueous solutions containing hexaaquairon(II), [Fe(H₂O)₆]²⁺.[1] This technique uses a high-energy electron beam to generate hydrated electrons (e⁻aq), which are potent reducing agents. These hydrated electrons then rapidly reduce the Fe(II) precursor to Fe(I).[1][2]
Q3: What are the main species produced during the radiolysis of water?
A3: The radiolysis of water produces a cascade of reactive species. The primary products are the hydrated electron (e⁻aq), the hydroxyl radical (•OH), and the hydrogen atom (H•). Molecular products such as H₂ and H₂O₂ are also formed.
Q4: Why is it necessary to use radical scavengers in these experiments?
A4: To isolate the reaction of interest (the reduction of Fe(II) by hydrated electrons), it is crucial to remove the other highly reactive radiolytic products. Hydroxyl radicals (•OH) and hydrogen atoms (H•) can react with the Fe(II) precursor or the Fe(I) product, leading to complex side reactions and making it impossible to study the desired species. Alcohols, such as tert-butanol, are commonly used to scavenge •OH and H• radicals.
Troubleshooting Guide
This guide addresses common issues encountered during the pulse radiolysis generation of hexaaquairon(I).
Issue 1: Weak or no transient absorption signal for [Fe(H₂O)₆]⁺.
| Potential Cause | Explanation & Recommended Action |
| Oxygen Contamination | Dissolved oxygen is an extremely efficient scavenger of hydrated electrons (k ≈ 1.9 x 10¹⁰ M⁻¹s⁻¹), outcompeting the Fe(II) precursor. This drastically reduces the formation of Fe(I).Action: Ensure the sample solution is rigorously deoxygenated. This is typically achieved by bubbling with a high-purity inert gas (e.g., Argon, N₂) for at least 30-60 minutes prior to and during the experiment. Use of gastight syringes and sealed flow cells is critical. |
| Presence of Other Electron Scavengers | Protons (H⁺) at low pH, nitrate ions (NO₃⁻), or other impurities can also scavenge hydrated electrons.Action: Use high-purity water (e.g., Milli-Q) and reagents. Maintain the pH of the solution between 6 and 7, where [Fe(H₂O)₆]²⁺ is stable and the concentration of H⁺ is low. Perchlorate salts (e.g., Fe(ClO₄)₂) are often preferred as they are relatively unreactive towards hydrated electrons. |
| Inefficient Scavenging of •OH / H• Radicals | If •OH and H• radicals are not effectively removed, they can oxidize the Fe(I) product or react with the Fe(II) precursor, interfering with the signal.Action: Add a sufficient concentration of a radical scavenger. tert-Butanol is a common choice (typically 0.1 M to 0.5 M). It reacts rapidly with •OH and H• but is relatively unreactive towards hydrated electrons. |
| Incorrect Precursor Concentration | The concentration of the [Fe(H₂O)₆]²⁺ precursor must be optimized. If too low, the rate of electron scavenging will be slow. If too high, it may interfere with optical measurements.Action: Start with a [Fe(II)] concentration in the range of 1-10 mM. The optimal concentration will produce a clear formation signal without excessive absorption at the detection wavelength. |
Issue 2: Observed decay kinetics are faster than expected or do not follow a clean first- or second-order fit.
| Potential Cause | Explanation & Recommended Action |
| Mixed Decay Processes | The observed decay may be a combination of several processes: reaction with the solvent, disproportionation (2Fe⁺ → Fe⁰ + Fe²⁺), and reaction with trace impurities or radical byproducts.Action: Re-verify the purity of all reagents and the effectiveness of deoxygenation and radical scavenging. Analyze the kinetic data using multi-exponential fits to deconvolve different decay pathways. |
| Interference from Scavenger Radicals | Although scavengers remove the primary •OH and H• radicals, they produce secondary radicals (e.g., the tert-butanol radical). While less reactive, these can sometimes participate in slower secondary reactions.[2][3]Action: Check the literature for the reactivity of the specific scavenger radical with your species of interest. It may be necessary to try a different scavenger (e.g., methanol, formate) and compare the resulting kinetics. |
Quantitative Data Summary
The generation and decay of [Fe(H₂O)₆]⁺ are governed by the kinetics of several competing reactions. The following tables summarize key bimolecular rate constants at room temperature.
Table 1: Key Reaction Rate Constants
| Reaction | Rate Constant (k) [M⁻¹s⁻¹] | Significance |
|---|---|---|
| e⁻aq + [Fe(H₂O)₆]²⁺ → [Fe(H₂O)₆]⁺ | 4.6 x 10⁸ | Formation Reaction: The primary pathway for generating the target species. |
| 2[Fe(H₂O)₆]⁺ → 2Fe²⁺ + H₂ + 2OH⁻ | ~1 x 10⁹ | Decay Reaction: A plausible second-order decay pathway via disproportionation. |
| e⁻aq + O₂ → O₂⁻ | 1.9 x 10¹⁰ | Competing Reaction: A major source of yield loss. Highlights the need for thorough deoxygenation.[4] |
| e⁻aq + H₃O⁺ → H• + H₂O | 2.3 x 10¹⁰ | Competing Reaction: Significant at low pH. |
| •OH + t-BuOH → •CH₂(CH₃)₂COH + H₂O | 6.0 x 10⁸ | Scavenging Reaction: Essential for removing interfering oxidative radicals.[5] |
| H• + t-BuOH → •CH₂(CH₃)₂COH + H₂ | 1.7 x 10⁵ | Scavenging Reaction: Removes interfering hydrogen atoms. |
Experimental Protocol: Pulse Radiolysis of Aqueous Fe(II)
This protocol outlines the generation of [Fe(H₂O)₆]⁺ and its observation via transient absorption spectroscopy.
1. Solution Preparation:
-
Prepare a 2 mM stock solution of Fe(ClO₄)₂ in high-purity, deionized water.
-
Prepare a 1 M stock solution of tert-butanol.
-
In a volumetric flask, prepare the final experimental solution containing 1 mM Fe(ClO₄)₂ and 0.2 M tert-butanol.
-
Adjust the pH to ~6.5 using dilute HClO₄ or NaOH if necessary. Do not use phosphate buffers, as they can react with hydrated electrons.[6]
2. Deoxygenation:
-
Transfer the solution to a gastight syringe or a specialized flow-cell system.
-
Bubble the solution with high-purity argon for at least 45 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of argon over the solution throughout the experiment.
3. Pulse Radiolysis & Data Acquisition:
-
System Setup: Use a linear accelerator (LINAC) capable of delivering short electron pulses (e.g., 2-10 MeV, 5-50 ns pulse width). The sample cell should be coupled to a time-resolved absorption spectrometer with a fast-pulsing Xenon lamp, a monochromator, and a sensitive detector (e.g., photomultiplier tube or fast photodiode).
-
Irradiation: Irradiate the deoxygenated sample solution with a single electron pulse. The pulse delivers a dose sufficient to generate a detectable concentration of hydrated electrons (typically 1-10 µM).
-
Detection: Record the change in optical absorbance over time, from nanoseconds to several microseconds after the pulse. The hexaaquairon(I) complex has a broad absorption in the UV-Vis region.
-
Data Analysis: Average multiple kinetic traces to improve the signal-to-noise ratio. Analyze the formation and decay kinetics by fitting the data to appropriate first-order or second-order kinetic models.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the key reactions occurring during the pulse radiolysis of an aqueous Fe(II) solution with a radical scavenger.
Caption: Reaction pathways in the pulse radiolysis generation of hexaaquairon(I).
Experimental Workflow Diagram
This diagram outlines the step-by-step process for a typical pulse radiolysis experiment.
References
- 1. tert-butanol as an OH-scavanger in the pulse radiolysis of oxygenated aqueous systems [inis.iaea.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butanol as an OH-Scavenger in the Pulse Radiolysis of Oxygenated Aqueous Systems | Semantic Scholar [semanticscholar.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Synthesis of Hexaaquairon(I)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of the highly reactive and unstable hexaaquairon(I) complex, [Fe(H₂O)₆]⁺.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of hexaaquairon(I), a sensitive low-valent iron species. The primary challenges in this synthesis are the prevention of oxidation and disproportionation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change of solution from expected pale hue to green or brown. | Oxidation of Fe(I) to Fe(II) or Fe(III) by residual oxygen or other oxidants. | Ensure all solvents and reagents are rigorously deoxygenated. Perform the entire synthesis and subsequent handling under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). |
| Formation of a precipitate. | Disproportionation of Fe(I) to Fe(0) and Fe(II), or precipitation of iron(II) hydroxide if pH is not controlled.[1] | Maintain a low temperature to slow down disproportionation kinetics. Ensure the pH of the aqueous medium is acidic to prevent the formation of hydroxide species. |
| Inconsistent or low yields. | Incomplete reduction of the Fe(II) precursor; side reactions with impurities in the starting materials or solvent. | Use a potent reducing agent suitable for aqueous media (e.g., pulse radiolysis, electrochemical reduction). Purify all reagents and solvents to remove potential oxidizing impurities. |
| Difficulty in characterizing the Fe(I) species. | The inherent instability of the hexaaquairon(I) complex leads to rapid decomposition upon analysis. | Utilize in-situ analytical techniques such as cyclic voltammetry or spectroscopic methods (e.g., UV-Vis, Mössbauer) at low temperatures to characterize the species immediately after synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the synthesis of hexaaquairon(I)?
A1: The two most critical factors are the exclusion of oxygen and the maintenance of a low temperature. The hexaaquairon(I) ion is extremely sensitive to oxidation by air.[1] Furthermore, low temperatures are essential to suppress the rate of disproportionation, a common decomposition pathway for low-valent metal ions.
Q2: Which precursor is best for the synthesis of hexaaquairon(I)?
A2: A high-purity hexaaquairon(II) salt, such as --INVALID-LINK--₂ or --INVALID-LINK--₂, is a suitable precursor. It is crucial to use a salt with a counter-anion that is not easily reduced and will not coordinate to the iron center.
Q3: What are the expected observable characteristics of the hexaaquairon(I) complex?
A3: Due to its d⁷ electronic configuration, the hexaaquairon(I) complex is expected to be a pale-colored species. Any rapid intensification of color, particularly towards green or brown, is indicative of oxidation to Fe(II) or Fe(III).
Q4: How can the stability of the hexaaquairon(I) complex be enhanced for characterization?
A4: While inherently unstable, the lifetime of the hexaaquairon(I) ion can be extended by working at cryogenic temperatures (e.g., below -40 °C) and in a highly purified, deoxygenated aqueous matrix. The use of co-solvents that can stabilize low-valent species may also be explored, though this would technically no longer be the hexaaqua complex.
Experimental Protocol: Hypothetical Synthesis of Hexaaquairon(I) via Pulse Radiolysis
This protocol describes a method for the generation of hexaaquairon(I) for in-situ studies. All steps must be performed under an inert atmosphere.
-
Preparation of the Precursor Solution:
-
Prepare a 0.1 M solution of hexaaquairon(II) perchlorate, --INVALID-LINK--₂, in deoxygenated, high-purity water.
-
Add a scavenger for hydroxyl radicals, such as tert-butanol, to the solution.
-
Saturate the solution with a gas that will form a reducing radical upon irradiation (e.g., N₂O to form •OH, which then reacts with the scavenger to form a reducing radical).
-
-
Pulse Radiolysis:
-
Place the precursor solution in a quartz cell suitable for pulse radiolysis.
-
Subject the solution to a high-energy electron pulse. This generates hydrated electrons (e⁻aq), which are powerful reducing agents.
-
The hydrated electrons will rapidly reduce the Fe(II) precursor to Fe(I).
-
-
In-situ Analysis:
-
Immediately following the electron pulse, trigger a fast spectroscopic analysis (e.g., transient absorption spectroscopy) to observe the formation and decay of the hexaaquairon(I) species.
-
Monitor the characteristic absorbance spectrum of the Fe(I) complex.
-
-
Data Acquisition:
-
Record the spectral data as a function of time to determine the kinetics of the formation and decomposition of the hexaaquairon(I) ion.
-
Visualizations
References
Technical Support Center: Optimization of Solvent Conditions for Hexaaquairon(I) Stability
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability of the hexaaquairon(I) complex, [Fe(H₂O)₆]⁺. Given the extremely transient and unstable nature of this low-valent iron species, this guide focuses on the theoretical considerations and the practical challenges encountered during its attempted synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: Why is my attempt to generate hexaaquairon(I) resulting in the immediate formation of Iron(II) and hydrogen gas?
A1: The hexaaquairon(I) complex is a very strong reducing agent. In aqueous solutions, it is highly prone to rapid oxidation by water to form the more stable hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, with the concomitant evolution of hydrogen gas. This reaction is thermodynamically highly favorable.
Q2: What are the primary pathways for the decomposition of hexaaquairon(I) in solution?
A2: The two main decomposition pathways are:
-
Oxidation by Solvent: As mentioned, direct oxidation by water is a major route of decomposition.
-
Disproportionation: Iron(I) can disproportionate into the more stable Iron(0) (metallic iron) and Iron(II) states. The stability of intermediate oxidation states of some elements can be low, leading them to disproportionate in solution.
Q3: Are there any non-aqueous solvents that might offer better stability for Iron(I)?
A3: While direct evidence for hexaaquairon(I) is lacking, studies on other low-valent iron complexes show that aprotic, non-aqueous solvents are generally more suitable.[1][2][3] Solvents like anhydrous acetonitrile or dimethylformamide (DMF) might be considered, as they are less readily reduced than water. However, even in these solvents, the "aqua" complex cannot be formed, and solvent coordination would occur instead.
Q4: What is the theoretical optimal pH for maximizing the stability of hexaaquairon(I) in an aqueous environment?
A4: Theoretically, a highly alkaline solution would be detrimental as it would favor the formation of iron hydroxides. Conversely, acidic conditions would likely accelerate the oxidation of Fe(I) by H⁺ ions. Therefore, if the complex could exist, it would be in a very narrow, near-neutral pH range, although its existence in any aqueous pH is highly improbable.
Q5: How does temperature affect the stability of low-valent iron complexes?
A5: Generally, low temperatures are crucial for stabilizing highly reactive species. Any attempt to generate or study hexaaquairon(I) should be conducted at cryogenic temperatures (e.g., below -40°C) to slow down the rates of decomposition, oxidation, and disproportionation.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No evidence of [Fe(H₂O)₆]⁺ formation; only [Fe(H₂O)₆]²⁺ is detected. | 1. Immediate oxidation by residual oxygen. 2. Rapid oxidation by the aqueous solvent. | 1. Ensure rigorously anaerobic and anhydrous conditions. Utilize a glovebox or Schlenk line techniques. Deoxygenate all solvents thoroughly. 2. Consider pulse radiolysis or electrochemical methods in highly purified, deoxygenated water at very low temperatures to generate the species transiently for spectroscopic observation. |
| Precipitation of a dark solid upon attempted synthesis. | Disproportionation of Iron(I) to Iron(0) (finely divided metallic iron) and Iron(II). | 1. Work at extremely low temperatures to kinetically trap the Iron(I) state. 2. Increase the ionic strength of the solution to potentially influence the thermodynamics of disproportionation, though this is unlikely to prevent it entirely. |
| Inconsistent results between experimental runs. | Sensitivity to trace impurities (e.g., oxygen, peroxides) in the solvent or reagents. | 1. Use the highest purity solvents and reagents available. Solvents should be freshly distilled and deoxygenated. 2. Pre-treat all glassware to remove any adsorbed oxidizing agents. |
Experimental Protocols
Protocol 1: Attempted Generation of Hexaaquairon(I) via Pulse Radiolysis for Spectroscopic Characterization
Objective: To generate and detect transient [Fe(H₂O)₆]⁺ in an aqueous solution.
Methodology:
-
Preparation of Solution: Prepare a dilute aqueous solution of a suitable Iron(II) salt (e.g., FeSO₄·7H₂O) in ultra-pure, deoxygenated water. The solution should also contain a scavenger for hydroxyl radicals, such as tert-butanol.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least one hour to remove all traces of dissolved oxygen.
-
Pulse Radiolysis Setup: Transfer the deoxygenated solution to a sealed quartz cell compatible with a pulse radiolysis apparatus. Maintain a continuous flow of the inert gas over the solution.
-
Irradiation: Subject the sample to a short, high-energy pulse of electrons. This will generate hydrated electrons (e⁻aq) which can reduce the [Fe(H₂O)₆]²⁺ to [Fe(H₂O)₆]⁺.
-
Transient Absorption Spectroscopy: Immediately following the electron pulse, monitor the change in optical absorbance over a range of wavelengths (typically UV-Vis-NIR) as a function of time (from nanoseconds to microseconds). The appearance of a new absorption band could indicate the formation of the transient hexaaquairon(I) species.
-
Data Analysis: Analyze the kinetic traces of the decay of the transient species to determine its lifetime and reaction rates with other components in the solution.
Visualizations
Caption: Workflow for the generation and detection of transient hexaaquairon(I).
Caption: Key factors contributing to the instability of hexaaquairon(I).
References
identifying and mitigating interferences in hexaaquairon(I) analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interferences during the analysis of aqueous iron species, with special considerations for sensitive oxidation states like hexaaquairon(I).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of aqueous iron complexes.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible measurements | Instability of the iron complex, particularly for lower oxidation states like Fe(I) which are highly reactive and transient. | Ensure a controlled anaerobic environment to prevent oxidation. Use deoxygenated solvents and purge all solutions and sample vials with an inert gas (e.g., argon or nitrogen). Analyze samples immediately after preparation. |
| Contamination from glassware or reagents. | Use metal-free plasticware whenever possible. If glassware is necessary, it should be acid-washed by soaking in a 10% v/v nitric acid solution overnight, followed by thorough rinsing with deionized water to remove any adsorbed metal ions.[1] | |
| Anomalously high or low analytical signal | Spectral Interference: Overlap of the analyte signal with the absorbance or emission of other species in the sample matrix.[2] For example, in spectrophotometric analysis, other metal ions or organic molecules might absorb at the same wavelength as the iron complex. | Mitigation: Perform a background correction by measuring a blank sample that contains all matrix components except for the iron analyte. Alternatively, use a different analytical wavelength where interference is minimal.[3] In atomic absorption spectroscopy, analyzing the sample at multiple wavelengths corresponding to the atom of interest can help identify and discard weird-looking data.[2] |
| Chemical Interference: Formation of stable compounds that are not easily atomized or that alter the chemical properties of the analyte. For instance, certain anions can form stable salts with iron, suppressing the analytical signal.[4] | Mitigation: Use releasing agents or protective chelating agents to prevent the formation of interfering compounds. For example, lanthanum salts can be used to reduce phosphate interference in atomic absorption spectroscopy. | |
| Ionization Interference: In high-temperature techniques like atomic absorption spectroscopy, iron atoms may ionize, reducing the population of ground-state atoms available for analysis and thus lowering the signal.[2][4] | Mitigation: Add an ionization suppressor, which is a more easily ionized element (e.g., potassium or cesium), to the sample. This increases the electron density in the flame or plasma, shifting the ionization equilibrium and reducing the ionization of the iron analyte. | |
| Poor signal-to-noise ratio | Low concentration of the target analyte. | Employ a preconcentration technique. Chelation concentration using selective ion exchange resins can concentrate transition metals while eliminating interfering alkali and alkaline earth elements.[3] |
| Matrix effects from high concentrations of other metals like aluminum or alkali metals.[3] | Dilute the sample to reduce the concentration of interfering species. However, be aware that this will also lower the analyte concentration, potentially below the detection limit.[3] Matrix matching of standards and samples can also minimize these effects.[3] | |
| Interference from other metal ions (e.g., Cu²⁺, Al³⁺) | Competition for chelating agents or formation of interfering colored complexes in spectrophotometric methods. Co-deposition and formation of intermetallic compounds in electrochemical methods.[5] | Masking: Add a masking agent that forms a stable, colorless complex with the interfering ion. For example, ascorbic acid can be used to mask iron when analyzing for other metals, and it can also reduce Fe(III) to Fe(II).[6] In colorimetric nitrate/nitrite analysis, replacing EDTA with diethylenetriaminepentaacetic acid (DTPA) in the buffer can eliminate iron interference.[7][8][9] |
| Chromatographic Separation: Use ion chromatography to separate the iron species from interfering ions before analysis.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectrophotometric analysis of iron?
A1: The most common interferences in spectrophotometric iron analysis are:
-
Competing Metals: Ions such as copper, cobalt, and nickel can form colored complexes with the same reagents used for iron determination (e.g., 1,10-phenanthroline, ferrozine), leading to erroneously high results.[10]
-
Complexing Anions: Anions like phosphate, fluoride, and citrate can form stable, colorless complexes with iron, preventing it from reacting with the colorimetric reagent and causing low results.
-
Turbidity: Suspended particles in the sample can scatter light, leading to a high background absorbance. Samples should be filtered or centrifuged before analysis.
-
pH: The formation of the colored iron complex is often pH-dependent. Strict pH control is crucial for reproducible results.[11]
Q2: How can I mitigate interference from high concentrations of aluminum in my samples?
A2: High aluminum concentrations can interfere with iron analysis. Here are some mitigation strategies:
-
Dilution: If the iron concentration is sufficiently high, diluting the sample can reduce the aluminum concentration to a non-interfering level.[3]
-
Ion Chromatography: This technique can be used to separate iron from aluminum before quantification.[3] A chelation concentration method can selectively concentrate transition metals while eliminating aluminum.[3]
-
Masking Agents: While less common for aluminum interference in iron analysis, a suitable masking agent could selectively complex with aluminum.
Q3: My experiment involves electrochemical detection of iron. What specific interferences should I be aware of?
A3: In electrochemical methods like anodic stripping voltammetry, common interferences include:
-
Copper: Copper is a major interferent in the electrochemical detection of many metals. It can co-deposit with the analyte on the electrode surface, forming intermetallic compounds that alter the stripping signal.[5]
-
Organic Surfactants: Surfactants present in the sample can adsorb onto the electrode surface, a phenomenon known as fouling, which inhibits the electrochemical reaction and reduces sensitivity.[12]
-
Other Redox-Active Species: Species with redox potentials close to that of the iron couple being analyzed can cause overlapping signals. For example, in biological samples, ascorbic acid and uric acid are common interferents.[12]
Q4: What is the role of a masking agent, and can you provide an example protocol?
A4: A masking agent is a reagent that selectively complexes with an interfering ion, preventing it from participating in the analytical reaction. For example, ascorbic acid is an excellent masking agent for iron in the analysis of other metals, and it also serves as a reducing agent to ensure all iron is in the Fe(II) state.[6]
Example Protocol for Masking Iron with Ascorbic Acid:
-
To a 10 mL aliquot of your sample, add 2 mL of a 10% (w/v) ascorbic acid solution.
-
Allow the solution to stand for at least 5 minutes to ensure complete reduction and complexation of the iron.
-
Proceed with your analytical procedure for the target analyte. This method has been shown to effectively mask up to 3000 ppm of iron.[6]
Experimental Protocols
Spectrophotometric Determination of Iron using 1,10-Phenanthroline
This method is suitable for the determination of total iron. It relies on the reaction of Fe(II) with 1,10-phenanthroline to form a stable, orange-red complex.
-
Sample Preparation:
-
Pipette a known volume of the sample into a 50 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution (10% w/v) to reduce any Fe(III) to Fe(II). Mix well.
-
Add 5 mL of 1,10-phenanthroline solution (0.1% w/v in ethanol).
-
Add 8 mL of sodium acetate solution (10% w/v) to buffer the solution to the optimal pH for color development.
-
Dilute to the mark with deionized water, mix thoroughly, and allow the solution to stand for 10 minutes for full color development.
-
-
Measurement:
-
Prepare a series of standard solutions of known iron concentrations and a reagent blank.
-
Treat the standards and the blank in the same manner as the sample.
-
Measure the absorbance of the standards and the sample at 510 nm using a spectrophotometer, with the reagent blank as the reference.[13]
-
-
Quantification:
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the concentration of iron in the sample from the calibration curve.
-
Electrochemical Analysis using Square Wave Voltammetry
This protocol provides a general workflow for the detection of iron ions using a modified screen-printed electrode.
-
Electrode Modification:
-
The working electrode of a screen-printed device can be modified with a nanocomposite of carbon black and gold nanoparticles via drop-casting to enhance sensitivity.[14]
-
-
Sample Preparation (for serum samples):
-
Electrochemical Measurement:
-
Use square wave voltammetry as the detection technique.
-
Optimized conditions may include a specific deposition potential and time to preconcentrate the analyte on the electrode surface before the stripping step.
-
-
Quantification:
-
Under optimized conditions, a linear relationship between the peak current and the iron concentration can be established.
-
This method has been shown to achieve a limit of detection down to 0.05 mg/L in standard solutions.[14]
-
Visualizations
Caption: Workflow for spectrophotometric iron analysis.
Caption: Decision pathway for mitigating interferences.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umt.edu [umt.edu]
- 8. Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. iris.cnr.it [iris.cnr.it]
- 13. m.youtube.com [m.youtube.com]
- 14. A smart paper-based electrochemical sensor for reliable detection of iron ions in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
refining computational models for accurate hexaaquairon(I) prediction
Technical Support Center: Computational Modeling of Hexaaquairon(I)
Welcome to the technical support center for the computational modeling of hexaaquairon(I) ([Fe(H₂O)₆]⁺). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their computational models for accurate predictions.
Frequently Asked Questions (FAQs)
Q1: Why is my geometry optimization for hexaaquairon(I) failing to converge?
A1: Convergence issues are common when modeling transition metal complexes like hexaaquairon(I). Several factors could be the cause:
-
Inappropriate Initial Geometry: A poor starting structure can lead the optimization algorithm astray. Ensure your initial Fe-O bond lengths and angles are reasonable. Consider building the structure from known experimental data of similar hexaaqua complexes, such as hexaaquairon(II).
-
Incorrect Spin State: Hexaaquairon(I) is an open-shell d⁷ system. The ground state multiplicity must be correctly identified and specified. It is advisable to perform calculations for different possible spin states (e.g., doublet, quartet, sextet) to determine the most stable one by comparing their final energies.[1]
-
SCF Convergence Failure: The Self-Consistent Field (SCF) procedure, which solves the electronic structure equations, may fail to converge. This is a frequent issue with transition metals due to the complexity of their electronic structure.[2] Try using SCF convergence algorithms like SCF=XQC or SCF=QC in Gaussian, which employ quadratic convergence methods. Increasing the maximum number of SCF cycles can also help.
-
Basis Set or Functional Choice: The combination of your chosen basis set and density functional might be ill-suited for this system, leading to a difficult potential energy surface for the optimizer to navigate.
Q2: Which Density Functional Theory (DFT) functional should I use for hexaaquairon(I)?
A2: The choice of functional is critical and there is no single "best" option for all properties.[3][4]
-
For Geometries: Meta-GGA functionals like TPSS have been shown to perform well for transition metal complex geometries, often providing a good balance of accuracy and computational cost.[5][6]
-
For Energies and Spin States: Hybrid functionals are often necessary for accurately predicting spin-state energetics. However, the amount of Hartree-Fock (HF) exchange can significantly impact the results.[7] Functionals like PBE0 have been recommended for energy calculations of 3d transition metal complexes.[7] It is crucial to benchmark different functionals against available experimental data or higher-level calculations if possible. Be aware that functionals highly parameterized for main-group chemistry may perform poorly for transition metal systems.[7]
Q3: What is the appropriate basis set for iron and the surrounding water molecules?
A3: A balanced basis set selection is key for both accuracy and computational efficiency.
-
For the Iron Atom: It is common practice to use a basis set that includes an Effective Core Potential (ECP) to account for relativistic effects of the core electrons. The LANL2DZ or the Stuttgart/Dresden (SDD) basis sets are widely used for this purpose.[8]
-
For Ligand Atoms (O, H): For the water ligands, a Pople-style basis set like 6-31G(d) or a more flexible one like 6-311+G(d,p) is often sufficient. Using a mixed basis set approach (e.g., GenECP keyword in Gaussian) allows you to specify different basis sets for the metal and the ligands, which is an efficient strategy.[8]
-
For High Accuracy: For more demanding calculations, correlation-consistent basis sets developed by Dunning (e.g., cc-pVTZ) or Ahlrichs' def2-TZVP can be used for all atoms, though this will significantly increase computational cost.[9][10]
Q4: My calculation finishes, but the predicted properties do not match experimental values. What should I check?
A4: Discrepancies with experimental data can arise from several sources:
-
Solvation Effects: Gas-phase calculations often fail to reproduce properties of species in solution. Including a solvent model is crucial. Implicit solvation models like the Polarizable Continuum Model (PCM) are a computationally efficient way to account for bulk solvent effects.[7]
-
Dispersion Corrections: Van der Waals interactions can be important, especially in systems with many non-covalent interactions. Failing to account for them can lead to inaccuracies. Use dispersion-corrected functionals, such as those with a "-D3" suffix (e.g., B3LYP-D3).[7]
-
Vibrational Frequencies: Ensure you have a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms the optimized structure is a stable point on the potential energy surface.
-
Functional and Basis Set Limitations: As mentioned, the chosen level of theory may not be sufficient. The accuracy of DFT is dependent on the approximation used in the exchange-correlation functional.[3] It may be necessary to test a range of functionals to find one that performs well for your specific property of interest.
Troubleshooting Guides
This section provides structured workflows to diagnose and solve common computational issues.
Guide 1: Resolving SCF Convergence Failure
A flowchart for troubleshooting SCF convergence issues.
Guide 2: Choosing the Right Computational Model
Relationship between computational choices and predicted properties.
Quantitative Data Summary
The performance of various DFT functionals can be benchmarked by comparing calculated properties against experimental or high-level theoretical data.
Table 1: Performance of Select DFT Functionals for Transition Metal Geometries
| Functional | Type | Mean Deviation (pm) | Standard Deviation (pm) | Reference |
|---|---|---|---|---|
| BP86 | GGA | - | > 1.4 | [5][6] |
| BLYP | GGA | - | > 1.4 | [5][6] |
| B3LYP | Hybrid | - | > 1.4 | [5][6] |
| TPSS | meta-GGA | -0.5 | 1.4 | [5][6] |
| TPSSh | Hybrid meta-GGA | - | ~1.4 | [5][6] |
Note: Data is based on a diverse set of 32 first-row transition metal complexes. Negative mean deviation indicates a tendency for longer bond lengths.
Table 2: Calculated Fe-O Bond Lengths for Hexaaquairon Complexes
| Species | Oxidation State | Spin State | Fe-O Bond Length (Å) | Computational Method | Reference |
|---|---|---|---|---|---|
| [Fe(H₂O)₆]³⁺ | +3 | 6 (Sextet) | 2.01 | DFT | [11] |
| [Fe(H₂O)₆]²⁺ | +2 | 5 (Quintet) | 2.13 | DFT | [11] |
| [Fe(H₂O)₆]⁺ | +1 | 4 (Quartet) | 2.31 | DFT | [11] |
Note: These values highlight the expected trend of increasing bond length with decreasing oxidation state.
Experimental Protocols
Protocol 1: Geometry Optimization and Frequency Calculation
This protocol outlines a standard procedure for obtaining a stable geometry for hexaaquairon(I) using the Gaussian software package.
-
Construct Initial Structure:
-
Build an octahedral [Fe(H₂O)₆]⁺ complex in a molecular editor like GaussView.
-
Use reasonable initial bond lengths (e.g., Fe-O ≈ 2.2-2.3 Å) and ensure an overall charge of +1.
-
-
Prepare Gaussian Input File (.gjf):
-
Route Section (# line): Specify the calculation type, functional, and basis set. For a robust starting point, use:
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
PBE0: A hybrid functional often suitable for transition metal energies.[7]
-
GenECP: Specifies the use of a mixed basis set defined later in the file.
-
SCRF=(PCM,Solvent=Water): Applies the PCM solvation model for water.
-
-
Charge and Multiplicity: After the molecule specification, specify the charge and spin multiplicity. For a quartet state: 1 4
-
Molecule Specification: Provide the Cartesian coordinates of all atoms.
-
Basis Set Definition (for GenECP): At the end of the file, define the basis sets for each atom type.
-
This assigns the 6-31+G(d) basis set to Oxygen and Hydrogen.
-
It assigns the Stuttgart/Dresden (SDD) ECP and its associated basis set to the Iron atom.[8]
-
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Confirm Convergence: Check the output file for the message "Optimization completed."
-
Check Frequencies: Search for the vibrational frequencies. The absence of any imaginary frequencies (listed as negative values) confirms that the structure is a true local minimum.
-
Extract Data: The final optimized coordinates, energies, and bond lengths can be extracted for further analysis.
-
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Density functional theory for transition metals and transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Geometries of Transition-Metal Complexes from Density-Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Hexaaquairon(II) and Hexaaquairon(III) Complexes
This guide provides a detailed comparative study of the reactivity of hexaaquairon(II), [Fe(H₂O)₆]²⁺, and hexaaquairon(III), [Fe(H₂O)₆]³⁺. These ions are the common forms of iron in aqueous solutions and their differing reactivity is fundamental to the chemistry of iron. This comparison is essential for researchers and professionals in fields ranging from inorganic chemistry to drug development, where the behavior of iron complexes is of critical importance.
When iron salts are dissolved in water, the Fe²⁺ and Fe³⁺ ions are hydrated to form the octahedral complexes hexaaquairon(II) and hexaaquairon(III), respectively[1][2]. The difference in the oxidation state of the central iron ion leads to significant variations in their chemical properties, including acidity, redox behavior, and ligand substitution kinetics.
Data Summary: Physical and Electronic Properties
The fundamental differences in the electronic configuration and charge of the central iron ion give rise to distinct physical and chemical properties. These are summarized in the table below.
| Property | Hexaaquairon(II), [Fe(H₂O)₆]²⁺ | Hexaaquairon(III), [Fe(H₂O)₆]³⁺ |
| Central Ion | Fe²⁺ | Fe³⁺ |
| d-electron configuration | d⁶ | d⁵ |
| Spin State (with H₂O) | High Spin (t₂g⁴ eg²)[3] | High Spin (t₂g³ eg²) |
| Appearance in Solution | Pale green[1][4][5] | Pale violet (often yellow/brown due to hydrolysis)[6][7] |
| Ionic Radius (Feⁿ⁺) | 78 pm | 64.5 pm |
Comparative Reactivity
The reactivity of these two complexes is best understood by examining their behavior in three key areas: acidity (hydrolysis), redox reactions, and ligand substitution reactions.
Acidity and Hydrolysis
Both hexaaqua complexes behave as acids in solution by donating a proton from one of the coordinated water molecules to the solvent.
[Fe(H₂O)₆]ⁿ⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁽ⁿ⁻¹⁾⁺(aq) + H₃O⁺(aq)
The hexaaquairon(III) ion is a significantly stronger acid than the hexaaquairon(II) ion.[1][6][7][8] This is because the higher charge density of the smaller, more highly charged Fe³⁺ ion polarizes the O-H bonds of the coordinated water molecules to a much greater extent, making the hydrogen atoms more easily removable[1][6][7][9]. Consequently, solutions of Fe(III) salts are much more acidic than solutions of Fe(II) salts of the same concentration[1][6][7].
| Complex | pKa Value | Resulting Solution pH (typical) |
| [Fe(H₂O)₆]²⁺ | ~9.5 | ~5-6[6][7] |
| [Fe(H₂O)₆]³⁺ | ~2.2 | ~1-3[6][7] |
The greater acidity of [Fe(H₂O)₆]³⁺ means it reacts readily with bases like carbonate ions to form a precipitate of iron(III) hydroxide and release carbon dioxide gas[2][8]. In contrast, [Fe(H₂O)₆]²⁺ is not acidic enough to cause the release of CO₂ and instead forms a precipitate of iron(II) carbonate[8].
Caption: Comparative hydrolysis pathways for hexaaquairon(II) and hexaaquairon(III).
Redox Reactions
The interconversion between Fe(II) and Fe(III) is a cornerstone of iron chemistry. The standard electrode potential for the Fe³⁺/Fe²⁺ couple in aqueous solution is:
[Fe(H₂O)₆]³⁺(aq) + e⁻ ⇌ [Fe(H₂O)₆]²⁺(aq) E⁰ = +0.77 V
This positive potential indicates that Fe³⁺ is a moderately good oxidizing agent, while Fe²⁺ is a mild reducing agent. In practice, hexaaquairon(II) is readily oxidized to hexaaquairon(III) by atmospheric oxygen, particularly under neutral or alkaline conditions.[2][10] The formation of the less soluble iron(III) hydroxide drives the reaction forward[5][10]. This is why precipitates of iron(II) hydroxide, which are initially green, quickly darken and turn reddish-brown upon exposure to air as they are oxidized to iron(III) hydroxide[5][10].
Caption: Redox equilibrium between hexaaquairon(II) and hexaaquairon(III).
Ligand Substitution Reactions
Ligand substitution involves the replacement of one or more water ligands by other ligands.
[Fe(H₂O)₆]ⁿ⁺ + L ⇌ [Fe(H₂O)₅L]ⁿ⁺ + H₂O
The rate of water exchange is significantly faster for [Fe(H₂O)₆]²⁺ than for [Fe(H₂O)₆]³⁺. This can be attributed to the weaker electrostatic attraction between the Fe²⁺ ion and the water ligands compared to the stronger attraction in the Fe³⁺ complex. The stronger Fe³⁺-OH₂ bonds in the hexaaquairon(III) complex result in a higher activation energy for ligand exchange, making the process slower.
| Complex | Water Exchange Rate Constant (k, s⁻¹) |
| [Fe(H₂O)₆]²⁺ | 4.4 x 10⁶ |
| [Fe(H₂O)₆]³⁺ | 1.6 x 10² |
This difference in lability is evident in their reactions with various reagents. For example, when a small amount of ammonia solution is added to solutions of both ions, it acts as a Brønsted-Lowry base, deprotonating the aqua ligands to form hydroxide precipitates[10]. There is no ligand exchange with ammonia in the case of Fe(II)[5].
Experimental Protocols
Determination of Acidity by Potentiometric Titration
Objective: To determine and compare the pKa values of [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺.
Methodology:
-
Prepare 0.1 M solutions of Fe(II) salt (e.g., FeSO₄·7H₂O) and Fe(III) salt (e.g., Fe(NO₃)₃·9H₂O) in deionized water.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place 50 mL of the iron salt solution in a beaker with a magnetic stirrer.
-
Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.
Caption: Workflow for determining pKa via potentiometric titration.
Measurement of Redox Potential using Cyclic Voltammetry
Objective: To measure the standard reduction potential (E⁰) of the Fe(III)/Fe(II) couple.
Methodology:
-
Prepare an electrolyte solution containing a known concentration (e.g., 1 mM) of an Fe(III) salt (like FeCl₃) in a suitable supporting electrolyte (e.g., 0.1 M KCl).
-
Set up a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Perform a cyclic voltammetry scan over a potential range that brackets the expected redox potential (e.g., from +1.2 V to -0.2 V vs. Ag/AgCl).
-
Record the resulting voltammogram, which will show a cathodic peak (reduction of Fe³⁺ to Fe²⁺) and an anodic peak (oxidation of Fe²⁺ to Fe³⁺).
-
The formal potential (E⁰') can be estimated as the average of the cathodic and anodic peak potentials (Epc + Epa) / 2. This value can be converted to the standard hydrogen electrode (SHE) scale if needed.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. shout.education [shout.education]
- 3. quora.com [quora.com]
- 4. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.libretexts.org [eng.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
validating theoretical calculations of hexaaquairon(I) with experimental data
A critical evaluation of computational methods against experimental data for hexaaquairon(II) and (III) provides a framework for understanding the theoretical predictions for the elusive hexaaquairon(I) ion.
For researchers and professionals in drug development and materials science, accurate theoretical modeling of transition metal complexes is paramount. This guide provides a comparative analysis of theoretical calculations and experimental data for the well-characterized hexaaquairon(II) ([Fe(H₂O)₆]²⁺) and hexaaquairon(III) ([Fe(H₂O)₆]³⁺) ions. The strong agreement observed for these species validates the computational approaches, lending credence to their predictive power for less stable or transient species such as the hypothetical hexaaquairon(I) ([Fe(H₂O)₆]⁺) ion, for which experimental data is currently unavailable.
Comparison of Structural and Spectroscopic Properties
The following table summarizes key structural and vibrational frequency data from both theoretical calculations and experimental measurements for the hexaaquairon(II) and (III) complexes. The theoretical data presented is primarily from Density Functional Theory (DFT) calculations, which have been shown to provide excellent agreement with experimental findings when appropriate models, such as the Polarizable Continuum Model (PCM) to simulate solvent effects, are employed.
| Property | Ion | Theoretical Value | Experimental Value |
| Fe-O Bond Length (Å) | [Fe(H₂O)₆]²⁺ | Jahn-Teller distorted octahedron | ~2.13 Å |
| [Fe(H₂O)₆]³⁺ | 2.01 Å | 1.986 - 2.01 Å | |
| Symmetry | [Fe(H₂O)₆]²⁺ | Cᵢ (distorted octahedron) | Octahedral |
| [Fe(H₂O)₆]³⁺ | Tₕ (regular octahedron) | Octahedral | |
| Ground Electronic State | [Fe(H₂O)₆]²⁺ | ⁵T₂ᵧ | High-spin |
| [Fe(H₂O)₆]³⁺ | ⁶A₁ᵧ | High-spin | |
| Fe-O Stretching Freq. (cm⁻¹) | [Fe(H₂O)₆]²⁺ | ~390 cm⁻¹ | ~388 cm⁻¹ (Raman) |
| [Fe(H₂O)₆]³⁺ | ~530 cm⁻¹ | ~535 cm⁻¹ (Raman) |
Note: Theoretical values are representative of DFT calculations (e.g., B3LYP/VTZ/6-31G with PCM). Experimental bond lengths are derived from X-ray crystallography and EXAFS studies. Vibrational frequencies are from Raman spectroscopy.*
The data clearly indicates a strong correlation between the calculated and experimentally determined properties for both the Fe(II) and Fe(III) hexaaqua complexes. Notably, DFT calculations accurately predict the Jahn-Teller distortion in the [Fe(H₂O)₆]²⁺ ion, resulting in a slightly distorted octahedral geometry, and the more regular octahedral structure of the [Fe(H₂O)₆]³⁺ ion. The calculated Fe-O bond lengths and vibrational frequencies are also in excellent agreement with experimental measurements.
The Case of Hexaaquairon(I)
Despite extensive research, the hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, has not been experimentally isolated or characterized in aqueous solution. Its high reactivity and tendency to disproportionate make it a transient species. However, theoretical studies, particularly those examining the dissociation pathways of the higher oxidation state aqua ions, suggest its potential existence as a fleeting intermediate.
While direct experimental validation is not possible, the demonstrated accuracy of theoretical methods for the Fe(II) and Fe(III) analogues provides a high degree of confidence in the predicted properties of the hexaaquairon(I) ion. Computational studies suggest that the ground state dissociation products of both [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ involve the formation of Fe⁺. A dedicated theoretical investigation of the stable [Fe(H₂O)₆]⁺ complex would be expected to reveal a larger ionic radius and consequently longer Fe-O bond lengths compared to its Fe(II) and Fe(III) counterparts, as well as a lower frequency for the Fe-O stretching vibration.
Experimental Protocols
The experimental data cited in this guide are primarily derived from the following well-established techniques:
1. X-ray Crystallography:
-
Methodology: Single crystals of salts containing the hexaaquairon(II) or (III) cations (e.g., sulfates, nitrates, or perchlorates) are grown from aqueous solutions. These crystals are then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector.
-
Data Analysis: The diffraction data is processed to determine the electron density map of the crystal, from which the positions of the atoms are determined. This allows for the precise measurement of bond lengths and angles within the hexaaqua complex.
2. Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy:
-
Methodology: A sample, which can be a solution or a solid, is irradiated with X-rays of varying energy. The absorption of X-rays by the iron atoms is measured. The fine structure in the absorption spectrum above the absorption edge is analyzed.
-
Data Analysis: The EXAFS signal is a result of the scattering of the ejected photoelectron by the surrounding atoms. By analyzing the frequency and amplitude of the oscillations in the spectrum, the number, type, and distance of the neighboring atoms (in this case, the oxygen atoms of the water ligands) can be determined.
3. Raman Spectroscopy:
-
Methodology: A monochromatic laser beam is directed at the sample (solution or crystal). The scattered light is collected and analyzed by a spectrometer. A small fraction of the scattered light is inelastically scattered (Raman scattering), meaning its frequency is shifted relative to the incident light.
-
Data Analysis: The frequency shifts in the Raman spectrum correspond to the vibrational modes of the molecule. For the hexaaqua complexes, the symmetric Fe-O stretching mode is particularly prominent and provides a direct measure of the bond strength.
Workflow for Validation of Theoretical Calculations
The following diagram illustrates a typical workflow for validating theoretical calculations of transition metal complexes with experimental data.
Caption: Workflow for validating theoretical models with experimental data.
Conclusion
The strong agreement between high-level theoretical calculations and robust experimental data for hexaaquairon(II) and hexaaquairon(III) provides a solid foundation for the use of these computational methods in predicting the properties of related, less stable species. While the hexaaquairon(I) cation remains experimentally elusive, the validated theoretical framework offers a powerful tool for its future investigation and for the broader field of computational inorganic chemistry. This comparative approach underscores the synergy between theory and experiment in advancing our understanding of complex chemical systems.
Elusive Existence of Hexaaquairon(I) Cation: A Comparative Guide to Aqueous Iron Aqua Ions
Direct experimental evidence for a stable, isolable hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, in aqueous solution remains elusive in the scientific literature. Its existence is primarily understood as a highly transient species generated in situ, most notably through the pulse radiolysis of aqueous solutions containing the hexaaquairon(II) ion. This guide provides a comparative overview of the known properties of the well-characterized hexaaquairon(II) and hexaaquairon(III) cations and discusses the indirect evidence and theoretical considerations for the transient hexaaquairon(I) species.
This comparison is intended for researchers, scientists, and drug development professionals interested in the fundamental chemistry of iron in aqueous environments. While direct characterization data for the hexaaquairon(I) cation is not available, its formation as a transient intermediate is a key step in the radiation-induced reduction of Fe(II) solutions.
Comparison of Aqueous Iron Aqua Ions
The following table summarizes and compares the properties of the hexaaquairon(I), (II), and (III) cations. Data for the hexaaquairon(I) cation is based on its generation via pulse radiolysis and theoretical predictions, as direct experimental characterization is lacking.
| Property | Hexaaquairon(I) - [Fe(H₂O)₆]⁺ | Hexaaquairon(II) - [Fe(H₂O)₆]²⁺ | Hexaaquairon(III) - [Fe(H₂O)₆]³⁺ |
| Generation | Pulse radiolysis of [Fe(H₂O)₆]²⁺ solutions | Dissolution of iron(II) salts (e.g., FeSO₄) in water | Dissolution of iron(III) salts (e.g., Fe(NO₃)₃) in water |
| Color of Aqueous Solution | Not directly observed (transient) | Pale green[1] | Pale purple/yellow-brown[2] |
| Iron Oxidation State | +1 | +2 | +3 |
| d-Electron Configuration | d⁷ | d⁶ | d⁵ |
| Magnetic Properties | Paramagnetic (predicted) | Paramagnetic | Paramagnetic |
| Acidity (pKa) | Not determined | ~9.5 | ~2.2 |
| Stability in Water | Highly unstable, transient | Stable | Stable, but undergoes hydrolysis |
Experimental Protocols
The primary method for generating the transient hexaaquairon(I) cation is pulse radiolysis. This technique uses a high-energy electron beam to create reducing species in a solution, which then react with the target molecule.
Pulse Radiolysis for the Generation of Transient [Fe(H₂O)₆]⁺
Objective: To generate the transient hexaaquairon(I) cation by the reduction of hexaaquairon(II) with hydrated electrons and to observe its transient properties.
Materials:
-
High-purity water, deoxygenated by purging with an inert gas (e.g., argon or N₂O).
-
Iron(II) salt, such as FeSO₄ or Fe(ClO₄)₂.
-
A scavenger for hydroxyl radicals (e.g., tert-butanol), to prevent oxidation of the target species.
-
A pulse radiolysis setup equipped with a high-energy electron accelerator and a time-resolved UV-Vis spectrophotometer for transient detection.
Procedure:
-
Prepare an aqueous solution of the iron(II) salt of the desired concentration in deoxygenated water.
-
Add a suitable concentration of the hydroxyl radical scavenger.
-
Transfer the solution to the irradiation cell of the pulse radiolysis system.
-
Subject the solution to a short, high-energy pulse of electrons (typically in the nanosecond to microsecond range). This generates primary radicals, including the hydrated electron (e⁻(aq)).
-
The hydrated electrons rapidly react with the [Fe(H₂O)₆]²⁺ ions in the solution to form the transient [Fe(H₂O)₆]⁺ species.
-
Monitor the change in optical absorbance of the solution immediately after the electron pulse using a time-resolved spectrophotometer to detect any transient absorption signals.
Visualizing the Experimental Workflow and Species Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for generating the transient hexaaquairon(I) cation and the relationship between the different oxidation states of iron aqua ions.
Caption: Experimental workflow for the generation of transient hexaaquairon(I).
Caption: Relationship between aqueous iron ions in different oxidation states.
References
A Comparative Guide to the Structural Landscape of Iron(II) and Iron(III) Aqua Complexes
A detailed structural analysis of the hexaaquairon(II) and hexaaquairon(III) complexes, [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺, reveals distinct differences in their coordination geometry and electronic properties, arising from the change in the oxidation state of the central iron atom. This guide provides a comprehensive comparison of these fundamental coordination compounds, supported by experimental data, for researchers, scientists, and professionals in drug development.
The aqua complexes of iron are fundamental species in chemistry and biology, playing crucial roles in processes ranging from electron transfer to catalysis. Understanding their structural nuances is paramount for predicting their reactivity and designing novel therapeutic agents. While the iron(I) aqua complex is highly unstable and not well-characterized, the iron(II) and iron(III) aqua complexes are stable and have been extensively studied. Both [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ adopt a hexa-coordinate, octahedral geometry with six water molecules directly bonded to the central iron ion.
Quantitative Structural Comparison
Experimental data from X-ray crystallography provides precise measurements of the bond lengths and angles within these complexes. A summary of key structural parameters is presented in the table below.
| Parameter | [Fe(H₂O)₆]²⁺ | [Fe(H₂O)₆]³⁺ |
| Oxidation State of Iron | +2 | +3 |
| d-electron Configuration | d⁶ | d⁵ |
| Spin State | High-spin | High-spin |
| Coordination Geometry | Octahedral | Octahedral |
| Average Fe-O Bond Length (Å) | ~2.13 Å | 1.997(1) Å[1] |
| O-Fe-O Bond Angles | ~90° | Deviate from 90° by only 0.93°[1] |
The most striking difference between the two complexes is the significantly shorter Fe-O bond length in the iron(III) aqua complex. The mean Fe(III)-O distance is approximately 0.14 Å shorter than the Fe(II)-O distance.[1] This contraction is attributed to the higher positive charge of the Fe³⁺ ion, which exerts a stronger electrostatic attraction on the lone pairs of the water ligands, pulling them closer to the metal center. This stronger interaction also leads to a more regular octahedral geometry in the Fe(III) complex, with O-Fe-O bond angles very close to the ideal 90°.[1] In contrast, the [Fe(H₂O)₆]²⁺ cation can exhibit a slightly compressed octahedral geometry along one O-Fe-O axis.[2][3]
Electronic Configuration and its Consequences
The difference in the number of d-electrons between Fe(II) (d⁶) and Fe(III) (d⁵) has profound implications for their electronic properties. In the weak-field ligand environment provided by water, both complexes are high-spin. This means that the d-electrons occupy the available orbitals to maximize the total spin multiplicity.
The higher positive charge on the Fe³⁺ ion in [Fe(H₂O)₆]³⁺ makes it a stronger Lewis acid. This increased acidity is evident in the tendency of the coordinated water molecules to deprotonate, leading to the formation of hydroxo and oxo-bridged species in solution, a behavior less pronounced for the Fe(II) aqua complex.[4]
Experimental Methodologies
I. Synthesis of Single Crystals for X-ray Diffraction
Synthesis of --INVALID-LINK--₃ Crystals: Crystals of hexaaquairon(III) nitrate can be grown from their hydrous melts or aqueous solutions. A common method involves dissolving iron(III) nitrate nonahydrate in water and allowing for slow evaporation at room temperature.[5]
Synthesis of --INVALID-LINK--₂ Crystals: Caution: Perchlorate salts can be explosive and should be handled with extreme care. Synthesis of single crystals of hexaaquairon(II) perchlorate can be achieved by reacting an iron(II) salt, such as iron(II) sulfate, with a stoichiometric amount of barium perchlorate in an aqueous solution. The insoluble barium sulfate is removed by filtration, and the resulting solution of --INVALID-LINK--₂ is concentrated by slow evaporation in a desiccator over a suitable drying agent.
II. Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryo-loop.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.
III. Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for determining the local atomic structure of metal ions in solution.
-
Sample Preparation: Aqueous solutions of iron(II) and iron(III) salts (e.g., sulfates or perchlorates) of known concentrations are prepared. The solutions are loaded into a sample cell with X-ray transparent windows (e.g., Kapton or Mylar).
-
Data Acquisition: The sample is placed in the path of a tunable X-ray beam from a synchrotron source. The X-ray absorption spectrum is recorded by scanning the energy of the X-ray beam across the Fe K-edge (7112 eV).
-
Data Analysis: The EXAFS oscillations are extracted from the absorption spectrum and Fourier transformed to obtain a radial distribution function. This function provides information about the number, type, and distance of the atoms in the coordination shells around the central iron atom. By fitting the experimental data to theoretical models, precise Fe-O bond distances can be determined.
Logical Relationship of Iron Aqua Complexes
The relationship between the oxidation state, electronic configuration, and structural parameters of the iron aqua complexes can be visualized as follows:
Caption: Relationship between oxidation state and structural properties of iron aqua complexes.
References
Unveiling the Kinetics of Hexaaquairon Ions: A Guide to Model Validation
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of metal complexes is paramount for predicting reaction mechanisms, stability, and bioavailability. This guide provides a comparative analysis of kinetic models applied to hexaaquairon ions, with a focus on the well-characterized hexaaquairon(II)/hexaaquairon(III) self-exchange reaction due to a notable scarcity of kinetic data for the hexaaquairon(I) species.
This document delves into the experimental data, validation methodologies, and theoretical frameworks used to describe the electron transfer processes in these fundamental inorganic reactions. By presenting quantitative data in a clear, tabular format and detailing experimental protocols, this guide aims to equip researchers with the necessary information to critically evaluate and apply kinetic models in their own work.
Comparative Kinetic Data
The validation of any kinetic model rests on its ability to accurately reproduce experimental observations. Below are tables summarizing key kinetic parameters for reactions involving hexaaquairon(II) and hexaaquairon(III) ions.
Table 1: Kinetic Parameters for the Fe(H₂O)₆²⁺/³⁺ Self-Exchange Reaction
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | 4.4 M⁻¹s⁻¹ | 25 °C | [1] |
| Activation Enthalpy (ΔH‡) | 32.6 kJ/mol | [1] | |
| Activation Entropy (ΔS‡) | -126 J/mol·K | [1] | |
| Activation Volume (ΔV‡) | -11.3 cm³/mol | [1] |
Table 2: Kinetic Parameters for the Reaction of [Fe(H₂O)₆]²⁺ with Nitric Oxide
| Parameter | Value | Conditions | Reference |
| Forward Rate Constant (kₒₙ) | 1.42 x 10⁶ M⁻¹s⁻¹ | 25 °C | [2] |
| Reverse Rate Constant (kₒff) | 3240 s⁻¹ | 25 °C | [2] |
| Activation Enthalpy (ΔH‡ₒₙ) | 37.1 kJ/mol | [2] | |
| Activation Entropy (ΔS‡ₒₙ) | -3 J/mol·K | [2] | |
| Activation Volume (ΔV‡ₒₙ) | +6.1 cm³/mol | [2] | |
| Activation Enthalpy (ΔH‡ₒff) | 48.4 kJ/mol | [2] | |
| Activation Entropy (ΔS‡ₒff) | -15 J/mol·K | [2] | |
| Activation Volume (ΔV‡ₒff) | +1.3 cm³/mol | [2] |
Theoretical Framework: Marcus Theory
A cornerstone in the study of outer-sphere electron transfer reactions, such as the Fe(H₂O)₆²⁺/³⁺ self-exchange, is the Marcus theory.[3] This model provides a framework for predicting the rate constant of an electron transfer reaction based on the thermodynamic driving force (ΔG°) and the reorganization energy (λ). The reorganization energy represents the energy required to change the geometries of the reactants and the surrounding solvent molecules to that of the transition state, without electron transfer occurring.[3]
The Marcus equation for the activation energy (ΔG‡) is given by:
ΔG‡ = (λ + ΔG°)² / 4λ
For a self-exchange reaction, ΔG° is zero, simplifying the equation to ΔG‡ = λ/4. This theoretical model has been instrumental in understanding and predicting the kinetics of electron transfer processes in solution.
Experimental Protocol: Stopped-Flow Spectrophotometry
The rapid kinetics of many hexaaquairon reactions necessitate specialized techniques for their study. Stopped-flow spectrophotometry is a widely used method for measuring the rates of fast reactions in solution, often on the millisecond timescale.[4][5][6]
Objective: To determine the rate constant of a reaction by monitoring the change in absorbance of a reactant or product over time.
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of the reactants at known concentrations
-
Thermostated water bath
Procedure:
-
Solution Preparation: Prepare solutions of the two reactants in an appropriate buffer or solvent system. Ensure the concentrations are suitable for generating a measurable change in absorbance upon reaction.
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument and the reactant solutions to the desired reaction temperature using the thermostated water bath.
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the reaction. This is determined from the absorption spectra of the reactants and products.
-
-
Loading the Syringes: Load the two reactant solutions into the drive syringes of the stopped-flow apparatus.
-
Initiating the Reaction:
-
Rapidly depress the drive piston, forcing the two reactant solutions through a mixing chamber and into the observation cell.
-
The flow is abruptly stopped once the observation cell is filled with the freshly mixed solution. This triggers the data acquisition.
-
-
Data Acquisition: The spectrophotometer records the change in absorbance as a function of time. Data collection is typically completed within milliseconds to seconds.
-
Data Analysis:
-
The kinetic trace (absorbance vs. time) is then fitted to an appropriate rate equation (e.g., first-order, second-order) to determine the observed rate constant (k_obs).
-
By varying the concentrations of the reactants and measuring the corresponding k_obs values, the overall rate law and the specific rate constant (k) for the reaction can be determined.
-
Visualizing Kinetic Model Validation and Reaction Mechanisms
Diagram 1: General Workflow for Kinetic Model Validation
Caption: Workflow for validating a kinetic model.
Diagram 2: Outer Sphere Electron Transfer in Fe(H₂O)₆²⁺/³⁺ Self-Exchange
References
A Comparative Guide to Hexaaquairon(II) and Hexaaquairon(III) in Fenton-Like Reactions
An Objective Assessment of Iron's Catalytic Role in Advanced Oxidation Processes
In the realm of advanced oxidation processes (AOPs), Fenton and Fenton-like reactions are pivotal for the degradation of persistent organic pollutants. These reactions harness the catalytic activity of iron to generate highly reactive oxygen species (ROS). While various oxidation states of iron can be involved, the most prominent and extensively studied are iron(II) and iron(III), typically in their hydrated forms as hexaaquairon(II), [Fe(H₂O)₆]²⁺, and hexaaquairon(III), [Fe(H₂O)₆]³⁺.
Notably, the role of a hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, in Fenton-like reactions is not established in scientific literature. This species is extremely rare and unstable in aqueous environments, making its participation in such catalytic cycles practically non-existent. Therefore, this guide will focus on the well-documented and industrially relevant comparison between the catalytic performance of Fe(II) and Fe(III) in Fenton-like reactions.
The Mechanism of Fenton and Fenton-Like Reactions
The classical Fenton reaction involves the oxidation of ferrous iron (Fe(II)) by hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. In contrast, the Fenton-like reaction typically refers to the use of ferric iron (Fe(III)) to catalyze the decomposition of H₂O₂.
The core reactions are as follows:
-
Fenton Reaction (with Fe(II)):
-
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ This reaction is relatively fast and is the primary source of hydroxyl radicals in the classical Fenton process.
-
-
Fenton-Like Reaction (with Fe(III)):
-
Fe³⁺ + H₂O₂ ⇌ [Fe(OOH)]²⁺ + H⁺
-
[Fe(OOH)]²⁺ → Fe²⁺ + •OOH This initial activation of H₂O₂ by Fe(III) is generally slower than the reaction with Fe(II). However, the subsequent regeneration of Fe(II) allows the catalytic cycle to proceed.
-
-
Regeneration of Fe(II):
-
Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺
-
Fe³⁺ + •OOH → Fe²⁺ + O₂ + H⁺
-
The efficiency of the overall process is often dependent on the rate of Fe(II) regeneration.
Performance Comparison: Fe(II) vs. Fe(III)
The choice between Fe(II) and Fe(III) as a catalyst depends on the specific application, target pollutant, and operational conditions. Below is a summary of comparative performance data from various studies.
| Application | Catalyst System | Target Pollutant | Performance Metric | Fe(II) Performance | Fe(III) Performance | Reference |
| Wastewater Treatment | Catalyst/CaSO₃ | 2,4,6-Tribromophenol | Degradation (%) in 10 min | 86.1% | 85.7% | [1] |
| Wastewater Treatment | Fenton/Photo-Fenton | AOX in Pulp Bleaching Wastewater | Cost-effectiveness | More cost-effective | Less cost-effective | [2] |
| Wastewater Treatment | Sonocatalysis with Fe-doped Zeolite Y | Acid Red B Dye | Reusability (Degradation after 4 runs) | Significant drop (65% to 42%) | Maintained performance (8% drop) | [3] |
| Wastewater Treatment | Fenton Oxidation | Waste Soy Sauce | Color Removal (%) | 83.4% - 89.8% | 78.5% - 85.2% | [4] |
| Wastewater Treatment | Fenton Oxidation | Waste Soy Sauce | COD Reduction (%) | 65.2% - 72.3% | 58.7% - 65.8% | [4] |
Key Observations:
-
Reaction Rate: The initial reaction rate of the classical Fenton process with Fe(II) is significantly faster than the Fenton-like process with Fe(III). This is because the oxidation of Fe(II) by H₂O₂ is more rapid than the reduction of Fe(III).
-
pH Sensitivity: Both processes are highly pH-dependent, with an optimal range typically between 3 and 4.[2] At higher pH values (above 4.0), both Fe(II) and Fe(III) tend to precipitate as iron hydroxides, which reduces their catalytic activity.[2] Buffered acidic conditions are generally preferred for maintaining dissolved iron concentrations and the stability of hydrogen peroxide.[5]
-
Cost-Effectiveness: Fe(II) salts are often considered more cost-effective catalysts for AOPs.[2]
-
Reusability in Heterogeneous Systems: In heterogeneous catalysis, such as with iron-doped zeolites, Fe(III) has demonstrated superior stability and reusability compared to Fe(II).[3]
Experimental Protocols for Comparative Assessment
To objectively compare the catalytic efficacy of Fe(II) and Fe(III), a standardized experimental protocol is crucial. The following outlines a typical methodology for a batch degradation experiment.
Objective: To compare the degradation efficiency of a model organic pollutant (e.g., Bisphenol A) using Fe(II)- and Fe(III)-based Fenton-like reactions.
Materials:
-
Hexaaquairon(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hexaaquairon(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Hydrogen peroxide (30% w/w)
-
Bisphenol A (BPA)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
High-performance liquid chromatography (HPLC) system for BPA quantification
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of BPA in a suitable solvent (e.g., methanol).
-
Prepare 100 mM stock solutions of Fe(II) and Fe(III) catalysts in deionized water. Acidify slightly to prevent precipitation.
-
Prepare a 1 M stock solution of H₂O₂.
-
-
Reaction Setup:
-
In a series of glass reactors, add a specific volume of deionized water and the BPA stock solution to achieve a final concentration of, for example, 20 mg/L.
-
Adjust the pH of the solutions to the desired value (e.g., pH 3.0) using H₂SO₄ or NaOH.
-
Add the iron catalyst (either Fe(II) or Fe(III) stock solution) to each reactor to achieve the desired catalyst concentration (e.g., 0.1 mM).
-
Initiate the reaction by adding a predetermined volume of the H₂O₂ stock solution (e.g., to a final concentration of 1 mM).
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reactor.
-
Immediately quench the reaction in the aliquot by adding a substance that consumes residual H₂O₂ and radicals, such as sodium sulfite or methanol.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of BPA in each sample using HPLC.
-
Measure the TOC of the initial and final samples to determine the extent of mineralization.
-
-
Data Analysis:
-
Plot the concentration of BPA as a function of time for both Fe(II) and Fe(III) systems.
-
Calculate the degradation efficiency at each time point.
-
Determine the pseudo-first-order reaction rate constants (k) for both catalysts.
-
Compare the TOC removal percentages.
-
Conclusion
The selection of Fe(II) or Fe(III) for Fenton-like AOPs is a critical decision that influences reaction efficiency, operational cost, and catalyst stability.
-
Hexaaquairon(II) is generally favored for applications requiring rapid initial degradation rates and where catalyst cost is a primary concern. Its direct and fast reaction with hydrogen peroxide makes it a highly effective initiator of the Fenton process.
-
Hexaaquairon(III) , while slower to initiate the reaction, can be a viable and even superior option in certain contexts, particularly in heterogeneous systems where catalyst reusability and stability are paramount. The Fenton-like process with Fe(III) can achieve comparable degradation efficiencies to the Fe(II) system, especially when the regeneration of Fe(II) is efficient.
Ultimately, the optimal choice requires careful consideration of the specific wastewater matrix, economic factors, and the desired operational parameters of the treatment process. For researchers and professionals in drug development, where the purity of reaction environments is critical, understanding the kinetics and potential byproducts of each system is essential for process optimization and control.
References
A Theoretical and Comparative Guide to Hexaaqua Iron Complexes: Insights into the Elusive Hexaaquairon(I)
A comprehensive analysis of theoretical models for the hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, is currently hampered by a significant lack of both experimental and computational data for this species. This guide provides a comparative framework by examining the well-characterized hexaaquairon(II) and hexaaquairon(III) complexes, offering a theoretical perspective on the anticipated properties and modeling challenges associated with the highly reactive hexaaquairon(I) ion.
This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the theoretical approaches and expected structural and spectroscopic properties of aquated iron ions. By comparing the known properties of [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺, we can extrapolate key characteristics for the Fe(I) state and outline the computational and experimental strategies that would be necessary for its definitive characterization.
Comparative Analysis of Hexaaquairon(II) and Hexaaquairon(III)
The structural and electronic properties of hexaaquairon(II) and hexaaquairon(III) have been extensively studied, providing a solid baseline for understanding the coordination chemistry of iron in aqueous environments. Key parameters obtained from both experimental measurements and theoretical calculations are summarized below.
Table 1: Comparison of Structural and Electronic Properties
| Property | [Fe(H₂O)₆]²⁺ (Hexaaquairon(II)) | [Fe(H₂O)₆]³⁺ (Hexaaquairon(III)) | [Fe(H₂O)₆]⁺ (Hexaaquairon(I)) - Theoretical Expectation |
| Iron Oxidation State | +2 | +3 | +1 |
| d-electron Count | d⁶ | d⁵ | d⁷ |
| Spin State | High-spin | High-spin | High-spin (expected) |
| Electronic Configuration | t₂g⁴eg² | t₂g³eg² | t₂g⁵eg² (expected) |
| Jahn-Teller Distortion | Expected and observed[1][2] | Not expected (spherically symmetric)[1][2] | Expected (asymmetric t₂g occupancy) |
| Symmetry | Cᵢ (distorted octahedron)[1][2] | Tₕ (regular octahedron)[1][2] | Distorted octahedron (expected) |
Table 2: Comparison of Bond Lengths and Vibrational Frequencies
| Parameter | Method | [Fe(H₂O)₆]²⁺ | [Fe(H₂O)₆]³⁺ |
| Fe-O Bond Length (Å) | Experimental (X-ray) | ~2.13 (average) | ~2.00 |
| DFT (B3LYP/VTZ) with PCM | 2.13 - 2.17 (inequivalent)[1][2] | 2.01 (equivalent)[1][2] | |
| Fe-O Stretching Freq. (cm⁻¹) | Experimental (Raman) | ~390 | ~530 |
| DFT (B3LYP/VTZ) with PCM | ~380-420[1][2] | ~540[1][2] | |
| O-Fe-O Bending Freq. (cm⁻¹) | Experimental (Raman) | ~200 | ~330 |
| DFT (B3LYP/VTZ) with PCM | ~180-220[1][2] | ~300[1][2] |
Theoretical Models and Computational Approaches
The primary theoretical methods for investigating the electronic structure and properties of transition metal complexes like the hexaaquairon species are Density Functional Theory (DFT) and multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) approach.
-
Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. For the hexaaquairon complexes, hybrid functionals like B3LYP are often employed. DFT is effective in predicting geometries, vibrational frequencies, and relative energies. The inclusion of a Polarizable Continuum Model (PCM) is crucial for simulating the effects of the aqueous solvent.[1][2]
-
Multiconfigurational Methods (e.g., CASSCF): For systems with significant electron correlation or near-degeneracy of electronic states, such as in some transition metal complexes, multiconfigurational methods provide a more accurate description. These methods are computationally more demanding but can be essential for correctly describing the electronic excited states and potential energy surfaces.
Theoretical Expectations for Hexaaquairon(I)
Based on the trends observed for the Fe(II) and Fe(III) complexes and fundamental principles of coordination chemistry, we can predict the key features of the hypothetical hexaaquairon(I) complex:
-
Electronic Structure: As a d⁷ species, in a weak field of water ligands, it is expected to be high-spin with a t₂g⁵eg² electronic configuration.
-
Jahn-Teller Distortion: The uneven occupancy of the t₂g orbitals (one fully occupied, two singly occupied) would lead to a significant Jahn-Teller distortion, resulting in a lower symmetry than a perfect octahedron.
-
Bond Lengths: The lower positive charge on the iron(I) center would lead to weaker electrostatic attraction for the water ligands, and thus longer Fe-O bond lengths compared to the Fe(II) and Fe(III) analogues.
-
Vibrational Frequencies: The weaker Fe-O bonds would result in lower stretching and bending frequencies compared to the higher oxidation state complexes.
Experimental Protocols
Characterization of hexaaquairon complexes, particularly unstable species, would rely on a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography
This technique provides definitive information on the molecular structure, including bond lengths and angles.
-
Crystal Growth: Single crystals of a salt of the hexaaquairon complex are grown, typically by slow evaporation of a saturated aqueous solution. For a highly reactive species like hexaaquairon(I), this would need to be performed under inert and potentially cryogenic conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are determined and refined to yield the final structure.
Vibrational Spectroscopy (Raman and Infrared)
These techniques probe the vibrational modes of the complex, providing information on bond strengths and symmetry.
-
Sample Preparation: For Raman spectroscopy, a concentrated aqueous solution of the complex is typically used. For infrared (IR) spectroscopy, the sample may be prepared as a mull or a pellet with a suitable matrix (e.g., KBr) if a solid-state spectrum is desired.
-
Data Acquisition: The sample is irradiated with a monochromatic light source (laser for Raman, broadband IR source for IR spectroscopy), and the scattered (Raman) or transmitted (IR) light is analyzed by a spectrometer.
-
Spectral Analysis: The observed vibrational bands are assigned to specific molecular motions (e.g., Fe-O stretching, O-Fe-O bending) based on their frequencies and, in some cases, isotopic substitution studies.
UV-Visible Spectroscopy
This method is used to study the electronic transitions between d-orbitals.
-
Sample Preparation: A dilute aqueous solution of the complex is prepared in a cuvette.
-
Data Acquisition: The absorbance of the solution is measured as a function of the wavelength of light passing through it using a UV-Vis spectrophotometer.
-
Spectral Interpretation: The absorption bands correspond to electronic transitions, and their energies provide information about the d-orbital splitting. For [Fe(H₂O)₆]²⁺, a weak, broad absorption is observed around 10,400 cm⁻¹, corresponding to the ⁵T₂g → ⁵Eg transition. For [Fe(H₂O)₆]³⁺, the d-d transitions are spin-forbidden and therefore very weak.
Visualizations
Caption: Workflow for the theoretical analysis of a hexaaquairon complex.
Caption: Expected d-orbital splitting for a high-spin d⁷ hexaaquairon(I) complex.
References
Distinguishing Hexaaquairon(I) from Other Transient Iron Species: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of transient iron species is paramount for understanding reaction mechanisms, elucidating biological pathways, and developing novel therapeutics. This guide provides a comprehensive comparison of hexaaquairon(I) with other transient iron species, supported by experimental data and detailed protocols to aid in their differentiation.
The aqueous chemistry of iron is central to a vast array of chemical and biological processes. While the stable Fe(II) and Fe(III) oxidation states are well-characterized, transient iron species with unusual oxidation states, such as Fe(I), Fe(IV), and Fe(V), play critical roles as short-lived intermediates in many reactions. The fleeting nature of these species makes their detection and characterization a significant experimental challenge. This guide focuses on distinguishing the highly reactive hexaaquairon(I) ion, [Fe(H₂O)₆]⁺, from other transient and stable iron aqua complexes.
Comparative Analysis of Aqueous Iron Species
The differentiation of aqueous iron species relies on a combination of their unique spectroscopic properties, reactivity, and lifetimes. The following table summarizes key quantitative data for hexaaquairon(I) and other relevant iron species, primarily obtained through pulse radiolysis and other fast kinetic techniques.
| Iron Species | Oxidation State | Formula | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Lifetime |
| Hexaaquairon(I) | +1 | [Fe(H₂O)₆]⁺ | ~300 | ~1000 | Microseconds |
| Hexaaquairon(II) | +2 | [Fe(H₂O)₆]²⁺ | ~240, ~980 | ~20, ~2 | Stable |
| Hexaaquairon(III) | +3 | [Fe(H₂O)₆]³⁺ | ~240, ~400 (shoulder) | ~4500, ~10 | Stable |
| Iron(IV)-oxo | +4 | [Fe(H₂O)₅O]²⁺ | ~400-420, ~800 | ~1500, ~300 | Milliseconds to seconds |
| Iron(V)-oxo | +5 | [Fe(H₂O)₅O]³⁺ | ~500 | ~400 | Microseconds to milliseconds |
Experimental Methodologies for Characterization
The generation and characterization of transient iron species necessitate specialized experimental techniques capable of probing reactions on very short timescales.
Pulse Radiolysis
Pulse radiolysis is a powerful technique for generating and studying short-lived reactive species. It involves irradiating a sample with a short, intense pulse of high-energy electrons, leading to the formation of reducing or oxidizing radicals in the solvent. These radicals then react with the solute of interest to generate the transient species.
Experimental Protocol for the Generation of Hexaaquairon(I):
-
Sample Preparation: Prepare a deaerated aqueous solution of hexaaquairon(II) sulfate (FeSO₄·7H₂O) in the desired concentration range (typically 1-10 mM) in high-purity water. The solution should be acidified with perchloric acid (HClO₄) to a pH of ~3 to prevent the precipitation of iron hydroxides. To scavenge hydroxyl radicals (•OH), which are also produced during water radiolysis, a scavenger such as tert-butanol (~0.1 M) is added.
-
Pulse Generation: Irradiate the sample with a short pulse (nanosecond to microsecond duration) of high-energy electrons (typically 2-10 MeV). This generates hydrated electrons (e⁻aq) as the primary reducing species.
-
Reaction: The hydrated electrons rapidly react with hexaaquairon(II) to form hexaaquairon(I): [Fe(H₂O)₆]²⁺ + e⁻aq → [Fe(H₂O)₆]⁺
-
Transient Detection: Monitor the formation and decay of the transient species using fast, time-resolved absorption spectroscopy. The change in optical absorption at specific wavelengths is recorded as a function of time after the electron pulse.
Distinguishing Features and Signaling Pathways
The distinct electronic configurations of the different iron species give rise to their unique spectroscopic signatures and reactivities.
-
Hexaaquairon(I) ([Fe(H₂O)₆]⁺): This d⁷ species is a powerful reducing agent. Its transient absorption spectrum in the UV region is a key identifier. It is highly unstable and rapidly decays through reactions with the solvent or other solutes.
-
Hexaaquairon(II) ([Fe(H₂O)₆]²⁺) and Hexaaquairon(III) ([Fe(H₂O)₆]³⁺): These are the common, stable oxidation states of iron in water. [Fe(H₂O)₆]²⁺ is a pale green solution, while [Fe(H₂O)₆]³⁺ is pale violet but often appears yellow-brown due to hydrolysis to form [Fe(H₂O)₅(OH)]²⁺.[1][2]
-
High-Valent Iron Species (Fe(IV), Fe(V)): These are potent oxidizing agents and are often implicated as key intermediates in oxidation reactions, including those in biological systems and advanced oxidation processes for water treatment.[3][4][5] The ferryl ion ([Fe(IV)O]²⁺) is a common motif in the catalytic cycles of many iron-containing enzymes.
Conclusion
The ability to distinguish hexaaquairon(I) from other transient and stable iron species is crucial for advancing our understanding of iron's role in chemistry and biology. The combination of pulse radiolysis for generation and time-resolved spectroscopy for detection provides a robust methodology for characterizing these fleeting intermediates. The data and protocols presented in this guide offer a valuable resource for researchers in this field, enabling more accurate identification and kinetic analysis of transient iron species in their experimental systems.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Hexaaquairon(I)
For Immediate Use by Laboratory Personnel
This document outlines the critical safety procedures, personal protective equipment (PPE), and disposal methods for handling hexaaquairon(I), an air- and moisture-sensitive inorganic compound. Given the presumed instability of iron(I) complexes, all operations must be conducted with stringent adherence to these protocols to mitigate risks of energetic decomposition and exposure to potentially hazardous materials.
Personal Protective Equipment (PPE)
Due to the highly reactive and unstable nature of low-valent iron compounds, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for all personnel handling hexaaquairon(I).
| PPE Category | Item | Standard | Rationale |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 | Protects against splashes of solvents and reagents. |
| Full-Face Shield | ANSI Z87.1 | To be worn over goggles to protect against potential explosions or energetic reactions.[1][2] | |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloved) | ASTM D6319/D6978 | Provides a primary barrier against chemical contact. Double-gloving is essential for air-sensitive work. |
| Flame-Resistant Outer Gloves (e.g., Nomex®) | NFPA 2112 | Recommended when handling the compound outside of an inert atmosphere glovebox. | |
| Body Protection | Flame-Resistant Laboratory Coat | NFPA 2112 | Protects against splashes and potential ignition of flammable solvents. |
| Chemical-Resistant Apron | Provides an additional layer of protection over the lab coat. | ||
| Respiratory Protection | Air-Purifying Respirator with appropriate cartridges | NIOSH-approved | To be used if there is any risk of aerosol or dust generation outside of a fume hood or glovebox.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes | ASTM F2413 | Protects feet from spills and falling objects. |
Operational Plan: Handling and Synthesis
All manipulations of hexaaquairon(I) must be performed under an inert atmosphere (argon or nitrogen) to prevent rapid decomposition.[3] This can be achieved using either a glovebox or Schlenk line techniques.
Experimental Workflow:
Caption: Workflow for the safe handling of hexaaquairon(I).
Detailed Experimental Protocol:
-
Glassware Preparation: All glassware must be thoroughly oven-dried (minimum 4 hours at 120°C) and allowed to cool under vacuum or in a desiccator before being introduced into the inert atmosphere.
-
Inert Atmosphere:
-
Glovebox: Ensure the glovebox oxygen and water levels are below 1 ppm.
-
Schlenk Line: Utilize standard Schlenk techniques, including multiple vacuum/inert gas cycles to purge the reaction vessel of air and moisture.
-
-
Reagent Preparation: All solvents and reagents must be rigorously dried and degassed prior to use.
-
Synthesis: The synthesis of hexaaquairon(I) should be conducted at low temperatures to enhance stability. The reaction should be continuously monitored for any signs of uncontrolled decomposition.
-
Handling: All transfers and manipulations of the compound must be performed using gas-tight syringes, cannulas, or within the glovebox.
Disposal Plan
Due to its high reactivity, hexaaquairon(I) waste must be deactivated before disposal.
Deactivation and Disposal Workflow:
Caption: Deactivation and disposal of hexaaquairon(I) waste.
Step-by-Step Disposal Protocol:
-
Quenching: The hexaaquairon(I) waste should be slowly and carefully added to a solution of a proton source, such as isopropanol in an inert solvent, at a low temperature (e.g., -78°C). This should be done under an inert atmosphere.
-
Neutralization: Once the reaction has ceased, the resulting solution should be cautiously neutralized with a mild aqueous base, such as sodium bicarbonate solution.
-
Final Disposal: The neutralized aqueous solution should be collected in a designated hazardous waste container for aqueous metal waste and disposed of according to institutional and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
